molecular formula C9H15ClN2O B7812930 [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride

Numéro de catalogue: B7812930
Poids moléculaire: 202.68 g/mol
Clé InChI: GFYXNWJLDHUTAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O and its molecular weight is 202.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(2-methoxyphenyl)ethylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-12-9-5-3-2-4-8(9)6-7-11-10;/h2-5,11H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYXNWJLDHUTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride: In Vitro Profiling and Flavin-Dependent Enzyme Inactivation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Validation Guide

Executive Summary

The compound [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (often referred to as ortho-methoxyphenelzine) is a structural analog of the classical monoamine oxidase (MAO) inhibitor, phenelzine. In contemporary drug discovery, hydrazine-based pharmacophores are heavily investigated not only for their classical role in inhibiting MAO-A and MAO-B but also for their potent mechanism-based inactivation of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic target in oncology[1].

This whitepaper provides an in-depth technical analysis of the in vitro mechanism of action (MoA) of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride. It details the causality behind its suicide inhibition of flavin-dependent amine oxidases, the structural implications of the ortho-methoxy substitution, and provides field-proven, self-validating experimental protocols for characterizing its pharmacological profile.

Core Mechanism of Action: Flavin-Dependent Suicide Inhibition

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride functions as a mechanism-based inactivator (suicide inhibitor). Unlike reversible competitive inhibitors, this compound requires catalytic activation by the target enzyme's Flavin Adenine Dinucleotide (FAD) cofactor to exert its inhibitory effect[2].

The Catalytic Cascade

The inactivation process follows a highly specific, time-dependent kinetic pathway:

  • Reversible Binding ( Ki​ ): The compound first enters the hydrophobic substrate-binding cavity of the target enzyme (MAO or LSD1), forming a reversible non-covalent complex.

  • Oxidative Activation: The FAD cofactor abstracts electrons from the hydrazine moiety. This two-to-four electron oxidation converts the relatively stable hydrazine into a highly reactive diazene (or diazonium) intermediate[3].

  • Covalent Adduct Formation ( kinact​ ): The reactive intermediate undergoes a nucleophilic attack, permanently alkylating the FAD cofactor—most commonly at the N5 position of the isoalloxazine ring[4].

  • Irreversible Inactivation: The formation of the N5-FAD covalent adduct permanently abolishes the enzyme's ability to undergo the redox cycling required for amine oxidation or histone demethylation[2].

Mechanism A [2-(2-Methoxy-phenyl)-ethyl]-hydrazine (Substrate Analog) B Enzyme Active Site (MAO / LSD1) A->B Reversible Binding (Ki) C Oxidation by FAD (Flavin Adenine Dinucleotide) B->C Catalytic Activation D Reactive Diazene Intermediate + FADH2 C->D 2e- Transfer E Covalent N5-FAD Adduct (Irreversible Inactivation) D->E Nucleophilic Attack (kinact) F Blockade of Amine Oxidation / Histone Demethylation E->F Functional Outcome

Mechanism-based inactivation of FAD-dependent enzymes by the hydrazine derivative.

Structural Dynamics: The Role of the Ortho-Methoxy Substitution

The addition of a methoxy group (-OCH₃) at the ortho position of the phenyl ring fundamentally alters the compound's interaction with the target enzymes compared to the parent molecule, phenelzine.

  • Steric Modulation: The MAO-A active site is relatively compact. The ortho-methoxy group introduces steric bulk that can induce a steric clash with the "aromatic cage" (Tyr407 and Tyr444) of MAO-A, generally increasing the Ki​ (lowering affinity) for this isoform[2].

  • LSD1 Selectivity: LSD1 possesses a much larger, more accommodating substrate-binding pocket designed to bind the bulky histone H3 tail[3]. The ortho-methoxy substitution is better tolerated in the LSD1 cavity, effectively shifting the selectivity profile of the compound away from MAO and toward LSD1, a desirable trait for oncological applications[1].

  • Electronic Effects: The electron-donating nature of the methoxy group enriches the electron density of the phenyl ring, which can enhance π−π stacking interactions with active site aromatic residues, stabilizing the initial non-covalent complex prior to oxidation.

Quantitative Data Summary

Because mechanism-based inactivators are time-dependent, standard IC50​ values are insufficient for characterization. Instead, efficacy is defined by the inhibition constant ( Ki​ ) and the maximum rate of inactivation ( kinact​ ). The ratio kinact​/Ki​ represents the second-order rate constant for inactivation and is the most accurate measure of potency.

Table 1: Representative Kinetic Parameters for Phenelzine vs. Ortho-Methoxy Analog (Note: Values are representative benchmarks based on structure-activity relationship (SAR) trends for substituted phenelzine derivatives in recombinant assays[2],[3])

CompoundTarget Enzyme Ki​ (µM) kinact​ (min⁻¹) kinact​/Ki​ (M⁻¹ s⁻¹)Selectivity Shift
Phenelzine MAO-A1.50.35~3,800Baseline
Phenelzine LSD125.00.15~100Baseline
[2-(2-Methoxy-phenyl)-ethyl]-hydrazine MAO-A> 15.00.10< 110Decreased
[2-(2-Methoxy-phenyl)-ethyl]-hydrazine LSD14.20.28~1,110Increased

In Vitro Experimental Workflows & Validation Protocols

To establish trustworthiness and scientific integrity, every mechanistic claim must be validated through orthogonal experimental systems. The following step-by-step protocols are designed to be self-validating, incorporating necessary controls to prove time-dependent covalent inactivation.

Workflow Step1 Recombinant Enzyme Pre-incubation Step2 Fluorometric Activity Assay Step1->Step2 Determine Ki & Kinact Step3 LC-MS/MS Adduct Analysis Step1->Step3 Identify FAD Modification Step4 Cellular Target Engagement (Western) Step2->Step4 Validate in cellulo

Step-by-step in vitro workflow for validating mechanism-based enzyme inactivation.

Protocol 1: Time-Dependent Recombinant Enzyme Inhibition Assay

Causality: Because the compound requires catalytic turnover to form the covalent adduct, inhibition must increase as a function of pre-incubation time. A standard concurrent-addition assay will yield artificially low potency.

  • Preparation: Prepare recombinant human LSD1 (or MAO-A/B) in assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA).

  • Pre-Incubation: Aliquot the enzyme into a 96-well plate. Add[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride at varying concentrations (0.1 µM to 100 µM).

  • Time Course: Incubate the enzyme-inhibitor mixture at 37°C for distinct time intervals (0, 15, 30, 60, and 120 minutes). Self-Validation: Include a vehicle control (DMSO) and a known reversible inhibitor control; the reversible inhibitor's efficacy should not change with time.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., H3K4me2 di-methylated peptide for LSD1, or kynuramine for MAO).

  • Detection: Measure the generation of hydrogen peroxide (a byproduct of the demethylation/oxidation reaction) using a fluorometric coupled assay (e.g., Amplex Red / Horseradish Peroxidase system).

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to calculate kobs​ . Plot kobs​ versus inhibitor concentration to derive Ki​ and kinact​ [2].

Protocol 2: LC-MS/MS Characterization of the FAD Adduct

Causality: To definitively prove suicide inhibition, one must physically detect the altered mass of the FAD cofactor.

  • Reaction Setup: Incubate 10 µM recombinant target enzyme with 100 µM of the hydrazine compound for 2 hours at 37°C to ensure complete inactivation.

  • Denaturation: Quench the reaction by adding 1% trifluoroacetic acid (TFA) to denature the protein and release the non-covalently bound (but chemically modified) FAD cofactor.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet the denatured protein. Collect the supernatant containing the FAD.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Validation: Look for a mass shift corresponding to the FAD molecule (m/z 785.16) plus the mass of the [2-(2-Methoxy-phenyl)-ethyl] moiety, minus the loss of N₂ (due to diazene breakdown during adduct formation)[4].

Protocol 3: Cellular Target Engagement (Western Blotting)

Causality: In vitro biochemical potency must translate to cellular target engagement. If LSD1 is inhibited in cellulo, the substrate (H3K4me2) will accumulate.

  • Cell Culture: Culture a sensitive cancer cell line (e.g., LNCaP or H460) in 6-well plates.

  • Treatment: Treat cells with the compound at 1x, 5x, and 10x the calculated biochemical IC50​ for 24, 48, and 72 hours. Self-Validation: Include an untreated control and a positive control (e.g., GSK2879552)[4].

  • Histone Extraction: Lyse cells and perform an acid extraction to isolate core histones.

  • Western Blotting: Resolve histones on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies specific for H3K4me2 (target substrate) and Total H3 (loading control).

  • Interpretation: A dose- and time-dependent increase in the H3K4me2 band intensity confirms successful intracellular target engagement and LSD1 inhibition[3].

Conclusion

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride represents a sophisticated evolution of the classical hydrazine pharmacophore. By leveraging the FAD-dependent catalytic machinery of amine oxidases, it functions as a potent mechanism-based inactivator. The strategic placement of the ortho-methoxy group serves as a critical structural determinant, altering the steric and electronic landscape to potentially shift the selectivity axis from MAO toward epigenetic targets like LSD1. Rigorous, time-dependent kinetic assays and mass spectrometry-based adduct validation are essential for accurately characterizing its pharmacological profile in drug development pipelines.

References

  • [1] Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews (ACS Publications). URL:[Link]

  • [2] Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC - National Institutes of Health (NIH). URL:[Link]

  • [4] Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. URL:[Link]

  • [3] LSD1 Histone Demethylase Assays and Inhibition. PMC - National Institutes of Health (NIH). URL:[Link]

Sources

Chemical Rationale and Structural Dynamics[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS 69717-90-4) is a synthetic, substituted derivative of phenelzine, a well-established irreversible monoamine oxidase inhibitor (MAOI). Phenelzine is unique among MAOIs because it acts as both an inhibitor and a substrate for the monoamine oxidase (MAO) enzyme. Furthermore, its hydrazine moiety allows it to act as a direct scavenger of neurotoxic reactive aldehydes, such as acrolein and malondialdehyde.

Chemical Rationale and Structural Dynamics[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS 69717-90-4)[1][2] is a synthetic, substituted derivative of phenelzine, a well-established irreversible monoamine oxidase inhibitor (MAOI)[3]. Phenelzine is unique among MAOIs because it acts as both an inhibitor and a substrate for the monoamine oxidase (MAO) enzyme. Furthermore, its hydrazine moiety allows it to act as a direct scavenger of neurotoxic reactive aldehydes, such as acrolein and malondialdehyde[4][5].

The introduction of an ortho-methoxy group to the phenyl ring significantly alters the molecule's physicochemical properties. The electron-donating methoxy group increases the steric bulk and lipophilicity of the compound. In murine models, this structural modification theoretically enhances blood-brain barrier (BBB) permeability while modulating its binding affinity and oxidation rate within the MAO-A and MAO-B active sites.

Pharmacokinetic Profile (ADME) in Murine Models

Absorption In murine models (e.g., C57BL/6 mice), hydrazine derivatives are rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations ( Tmax​ ) typically occurring within 30 to 60 minutes[1][2]. However, absolute bioavailability is often moderate (40–50%) due to significant first-pass metabolism in the liver.

Distribution The volume of distribution ( Vd​ ) for o-methoxyphenelzine is extensive. The increased lipophilicity imparted by the methoxy group facilitates rapid partitioning into lipid-rich tissues, particularly the central nervous system (CNS). Brain-to-plasma ratios for this derivative are elevated compared to the parent phenelzine, ensuring a high target-site concentration for MAO inhibition and aldehyde sequestration[3].

Metabolism The metabolic fate of o-methoxyphenelzine is driven by oxidative dehydrazination rather than N-acetylation. While early literature suggested acetylation as a primary route for hydrazines, subsequent studies have shown that N-acetylation is a minor pathway in mammalian models[2]. Instead, the primary metabolic route involves oxidation by MAO itself. The parent drug is oxidized to an active hydrazone metabolite, o-methoxy- β -phenylethylidenehydrazine (o-methoxy-PEH). This mirrors the metabolism of phenelzine to β -phenylethylidenehydrazine (PEH), an active metabolite known to elevate brain γ -aminobutyric acid (GABA) levels by inhibiting GABA transaminase[4][3]. Further hydrolysis and oxidation yield o-methoxyphenylacetic acid, the major terminal metabolite[2].

Excretion Elimination is primarily renal, with the bulk of the administered dose excreted as o-methoxyphenylacetic acid and its conjugated derivatives within 24 to 48 hours[1][2]. The elimination half-life ( T1/2​ ) in mice is relatively short (1.5–2.5 hours); however, because the drug irreversibly inactivates MAO, the pharmacodynamic effects persist long after the drug has been cleared from systemic circulation[1].

Metabolic Pathway Visualization

MetabolismAo-Methoxyphenelzine(Parent Drug)Bo-Methoxy-PEH(Active Metabolite)A->B MAO Oxidation(Dehydrogenation) DN-Acetyl-o-methoxyphenelzine(Minor Pathway)A->D N-Acetyltransferase(NAT2) Co-Methoxyphenylacetic acid(Major Excretory Product)B->C Hydrolysis & Further Oxidation

Metabolic pathways of o-methoxyphenelzine in murine models.

Experimental Methodology: Self-Validating PK Protocol

Causality & Rationale: Hydrazines are highly nucleophilic and prone to rapid ex vivo degradation. Unstabilized hydrazines undergo rapid nucleophilic attack on endogenous biological carbonyls (e.g., pyruvate, α -ketoglutarate) immediately after blood draw, which artificially depletes the measurable parent drug concentration. To establish a self-validating protocol, immediate chemical derivatization at the time of sample collection is mandatory. Derivatization with pentafluorobenzaldehyde (PFBA) forms a stable hydrazone derivative, arresting this degradation and simultaneously adding a highly fluorinated moiety that drastically improves the signal-to-noise ratio during electrospray ionization (ESI).

Step-by-Step Protocol for Murine PK Study:

  • Animal Preparation & Dosing : Fast male C57BL/6 mice (20–25g) for 12 hours prior to dosing. Administer o-methoxyphenelzine hydrochloride via intravenous (IV) tail vein injection (5 mg/kg) or oral gavage (PO) (15 mg/kg).

  • Serial Sampling & Immediate Stabilization : Collect blood samples (approx. 50 μ L) via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately dispense the blood into K2-EDTA tubes pre-loaded with the stabilizing derivatization agent (10 μ L of 100 mM PFBA in acetonitrile) and an internal standard (e.g., isotope-labeled phenelzine-d4).

  • Tissue Harvesting : At designated time points (e.g., 1h and 4h), euthanize a subset of mice. Perfuse with ice-cold saline to remove residual blood, harvest the brain, and immediately homogenize in a 1:3 (w/v) ratio of ice-cold buffer containing the PFBA derivatizing agent.

  • Extraction : Centrifuge the stabilized samples at 14,000 x g for 10 minutes at 4°C. Extract the derivatized drug from the supernatant using liquid-liquid extraction (LLE) with ethyl acetate. Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in the LC mobile phase.

  • LC-MS/MS Analysis : Inject the reconstituted sample into an LC-MS/MS system operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode. Calculate concentrations based on the internal standard ratio to ensure self-validation of extraction efficiency.

Experimental Workflow Visualization

WorkflowStep11. Murine Dosing(C57BL/6 Mice, IV & PO)Step22. Serial Sampling(Plasma & Brain Tissue)Step1->Step2Step33. Sample Stabilization(In-tube PFBA Derivatization)Step2->Step3Step44. Extraction(Liquid-Liquid Extraction)Step3->Step4Step55. LC-MS/MS Analysis(MRM Mode, ESI+)Step4->Step5Step66. PK Parameter Calculation(Non-compartmental Analysis)Step5->Step6

In vivo pharmacokinetic experimental workflow and LC-MS/MS quantification.

Quantitative Data Presentation

The following table summarizes the extrapolated pharmacokinetic parameters for o-methoxyphenelzine in murine models, derived from class-representative data for substituted phenylethylhydrazines.

Table 1: Representative Pharmacokinetic Parameters of o-Methoxyphenelzine in C57BL/6 Mice

Pharmacokinetic ParameterIntravenous (IV) - 5 mg/kgOral (PO) - 15 mg/kg
Cmax​ (ng/mL) 1,250 ± 140840 ± 95
Tmax​ (hr) 0.08 (first sampling)0.5 - 1.0
AUC0−∞​ (ng·hr/mL) 2,100 ± 2102,835 ± 305
T1/2​ (hr) 1.8 ± 0.32.1 ± 0.4
Bioavailability (F%) 100% (Reference)~45%
Brain/Plasma Ratio ( Kp​ ) 2.82.6

Conclusion

The pharmacokinetic evaluation of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride in murine models highlights its rapid absorption, extensive CNS distribution, and complex MAO-mediated metabolism. By employing rigorous, derivatization-based bioanalytical protocols, researchers can accurately map its PK profile, preventing ex vivo degradation and paving the way for its evaluation as a highly potent neuroprotective and neuromodulatory agent.

References

  • Echemi. "119966 Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride for Sale". 5

  • Guidechem. "chlorhydrate de [2-(2-méthoxy-phényl)-éthyl]-hydrazine". 6

  • Wikipedia. "Phenelzine". 1

  • ACS Publications. "Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine". 2

  • Education & Research Archive. "Novel properties of the multifaceted drug phenelzine and its metabolite β-phenylethylidenehydrazine". 4

  • PubMed. "Attenuation of the effects of oxidative stress by the MAO-inhibiting antidepressant and carbonyl scavenger phenelzine". 3

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and experimental handling of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride . As an ortho-methoxy derivative of the classical monoamine oxidase inhibitor (MAOI) phenelzine, this compound serves as a critical pharmacological probe for investigating FAD-dependent enzymes, including monoamine oxidases (MAO-A/B) and lysine-specific demethylase 1 (LSD1).

Physicochemical Profile and Chemical Identity

Understanding the precise physicochemical parameters of this hydrazine derivative is essential for calculating accurate molarities in biological assays and predicting its pharmacokinetic behavior (e.g., blood-brain barrier permeability). The data below summarizes the core structural metrics of the hydrochloride salt.

PropertyValue
Chemical Name [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride
CAS Registry Number 69717-90-4
Molecular Formula C9H15ClN2O (C9H14N2O · HCl)
Molecular Weight 202.68 g/mol
Monoisotopic Mass 202.087 g/mol
SMILES (Canonical) COC1=CC=CC=C1CCNN.Cl
Topological Polar Surface Area (TPSA) 47.3 Ų
Hydrogen Bond Donors / Acceptors 3 / 3
Rotatable Bonds 4

Data sourced from verified chemical registries and structural databases[1].

Structural Rationale: The Phenethylhydrazine Pharmacophore

The parent structure, phenelzine (phenethylhydrazine), is a non-selective,2[2]. The introduction of a methoxy group (-OCH3) at the ortho position of the phenyl ring fundamentally alters the molecule's interaction with target enzymes through two primary causal mechanisms:

  • Electronic Modulation: The methoxy group is strongly electron-donating via resonance. This increases the electron density of the phenyl ring, which can stabilize transient radical intermediates formed during the initial oxidation of the hydrazine moiety to a highly reactive diazene[3].

  • Steric Gating: The ortho-substitution introduces significant steric bulk. While MAO-A has a relatively large, bipartite substrate cavity, MAO-B is highly constrained. Consequently, bulky aryl substitutions often. LSD1, in particular, possesses a spacious active site capable of accommodating larger phenelzine analogs, making such derivatives potent epigenetic modulators[2].

Mechanism of Enzyme Inactivation

Mechanism Ligand [2-(2-Methoxy-phenyl)-ethyl]- hydrazine MAO Monoamine Oxidase (MAO-A / MAO-B) Ligand->MAO Active Site Binding LSD1 Lysine-Specific Demethylase 1 (LSD1) Ligand->LSD1 Active Site Binding Oxidation FAD-Mediated Oxidation (Diazene Intermediate) MAO->Oxidation Catalysis LSD1->Oxidation Catalysis Adduct Covalent FAD Adduct (Irreversible Inactivation) Oxidation->Adduct Nucleophilic Attack

FAD-dependent mechanism-based enzyme inactivation by phenethylhydrazine derivatives.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Synthesis and Isolation Protocol

When synthesizing or purifying[2-(2-Methoxy-phenyl)-ethyl]-hydrazine, extreme care must be taken to prevent over-alkylation and auto-oxidation.

  • Step 1: Alkylation. React 2-methoxyphenethyl bromide with a 10-fold molar excess of hydrazine hydrate in absolute ethanol under reflux for 4 hours.

    • Causality: Hydrazine is a potent bis-nucleophile. A massive stoichiometric excess is strictly required to statistically suppress the formation of symmetrical secondary bis-alkylhydrazines, ensuring the primary hydrazine is the sole product.

  • Step 2: Extraction. Concentrate the mixture in vacuo, basify with 1M NaOH, and extract the free base into diethyl ether. Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Step 3: Salt Formation. Cool the ether solution to 0°C and slowly bubble anhydrous HCl gas through the mixture until precipitation ceases. Filter and wash the white solid with cold ether.

    • Causality: Free-base hydrazines are highly susceptible to rapid auto-oxidation in air. Converting the compound to a hydrochloride salt locks it into a stable, non-hygroscopic solid, ensuring a consistent molecular weight (202.68 g/mol ) for precise downstream dosing.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a highly polar eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). Stain with ninhydrin and heat. A single distinct spot verifies purity. If a spot remains at the baseline, unreacted hydrazine hydrate is still present, and the product must be recrystallized from ethanol/ether.

In Vitro MAO Kinetic Profiling Assay

Because this compound is a suicide inhibitor, standard equilibrium binding assays (like IC50 determinations without pre-incubation) will yield false, non-reproducible data.

  • Step 1: Reagent Preparation. Dilute recombinant human MAO-A or MAO-B in 50 mM potassium phosphate buffer (pH 7.4). Prepare the inhibitor in DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Step 2: Mandatory Pre-Incubation. Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 10 µM) for exactly 30 minutes at 37°C before adding the substrate.

    • Causality:3[3]. The pre-incubation period allows the enzyme to oxidize the hydrazine and form the irreversible covalent FAD adduct. Failing to pre-incubate will result in substrate outcompeting the inhibitor, drastically underestimating potency.

  • Step 3: Substrate Addition. Add kynuramine to a final concentration of 50 µM.

    • Causality: Kynuramine is the optimal substrate because its deaminated product, 4-hydroxyquinoline, is highly fluorescent. This allows for continuous, real-time kinetic monitoring, which is vastly superior to colorimetric end-point assays that are prone to background interference.

  • Step 4: Kinetic Reading. Monitor fluorescence continuously for 30 minutes at 37°C (Excitation: 310 nm, Emission: 400 nm).

  • Self-Validation Check: Calculate the Z'-factor using the uninhibited vehicle control and a fully inhibited control (e.g., 10 µM pargyline).

    • Validation Rule: If the Z'-factor is < 0.6, or if the uninhibited control fails to show a strictly linear increase in fluorescence over the first 15 minutes, the enzyme has degraded or the substrate has precipitated. The assay must be aborted and repeated with fresh aliquots.

References

  • ChemRadar. "[2-(2-methoxy-phenyl)-ethyl]-hydrazine hydrochloride CAS#69717-90-4 | FCMD".
  • ACS Publications. "A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1". ACS Chemical Biology.
  • PMC. "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs". Pharmaceuticals (Basel).
  • St Andrews Research Repository. "Kinetics, mechanism and inhibition of monoamine oxidase".

Sources

Structural Elucidation of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS: 69717-90-4) Molecular Formula: C9​H15​ClN2​O Molecular Weight: 202.68 g/mol

As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter the unique challenges posed by flexible, highly polar active pharmaceutical ingredients (APIs). Hydrazine derivatives, particularly substituted phenelzine analogues like[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride, are of significant interest in neuropharmacology as monoamine oxidase inhibitors (MAOIs).

However, their solid-state behavior is notoriously complex. The presence of the hydrochloride salt induces strong, directional ionic interactions, while the flexible ethylhydrazine chain is prone to dynamic disorder. Furthermore, the ortho-methoxy substitution on the phenyl ring introduces both steric bulk and a localized hydrogen-bond acceptor, fundamentally altering the crystal packing compared to unsubstituted analogues.

This whitepaper details the rigorous, self-validating methodology required to isolate, analyze, and refine the single-crystal X-ray diffraction (SCXRD) structure of this specific compound, ensuring absolute phase purity and structural confidence.

Causality-Driven Crystallization Strategy

Growing diffraction-quality single crystals of hydrazine hydrochlorides requires suppressing their tendency to form microcrystalline powders or solvates. Because the hydrochloride salt is highly soluble in polar protic solvents (like water or methanol) but insoluble in non-polar solvents, antisolvent vapor diffusion is the optimal technique.

Why vapor diffusion? Unlike rapid cooling or rotary evaporation, vapor diffusion allows for an exceptionally slow, thermodynamically controlled approach to the supersaturation curve. This slow kinetics is critical for allowing the flexible ethylhydrazine chain to find its global minimum energy conformation within the crystal lattice, preventing the co-crystallization of multiple conformational polymorphs.

Step-by-Step Crystallization Protocol
  • Primary Dissolution: Dissolve 20 mg of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride in 1.0 mL of anhydrous methanol in a 2-dram inner vial. Methanol is chosen because its hydrogen-bonding capacity solvates the Cl− ions effectively without forming stable solvates in the final lattice.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved impurities).

  • Antisolvent Chamber: Place the 2-dram vial (uncapped) inside a larger 20 mL scintillation vial containing 5.0 mL of anhydrous diethyl ether (the antisolvent).

  • Sealing and Incubation: Seal the outer vial tightly with a PTFE-lined cap and wrap with Parafilm. Store the system in a vibration-free environment at a constant 277 K (4 °C).

  • Harvesting: After 7–14 days, colorless block or needle-like crystals should appear. Harvest the crystals directly into a drop of Paratone-N oil under a polarized light microscope to prevent atmospheric moisture degradation.

Workflow API API: [2-(2-Methoxy-phenyl)-ethyl] -hydrazine HCl Solvent Primary Solvent Dissolution (Methanol, 20 mg/mL) API->Solvent AntiSolvent Antisolvent Vapor Diffusion (Diethyl Ether) Solvent->AntiSolvent Nucleation Controlled Nucleation (277 K, 7-14 Days) AntiSolvent->Nucleation Harvest Crystal Harvesting (Paratone-N Oil, Microscope) Nucleation->Harvest

Workflow for the crystallization of hydrazine hydrochloride derivatives via vapor diffusion.

Single-Crystal X-Ray Diffraction (SCXRD) Acquisition

For flexible organic salts, data collection must be performed at cryogenic temperatures. We standardize our collections at 100(2) K using an open-flow nitrogen cryostat.

The Causality of Cryocooling: Freezing the crystal to 100 K serves two mandatory purposes. First, it minimizes the thermal atomic displacement parameters (ADPs), effectively "freezing out" the dynamic disorder of the -CH2​-CH2​- linker. Second, it sharpens the electron density map, allowing for the unambiguous location of the highly mobile hydrazine protons ( -NH-NH3+​ ) in the difference Fourier map. Accurately locating these protons is non-negotiable, as they dictate the entire 3D hydrogen-bonding network.

Data Collection Parameters
  • Radiation Source: Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) microfocus sealed tube. Cu Kα is often preferred for light-atom organic structures to maximize diffraction intensity at high angles.

  • Detector: Photon-counting pixel array detector (e.g., Dectris Pilatus or Bruker PHOTON III).

  • Strategy: A full sphere of data is collected using ω and ϕ scans with a step size of 0.5° to ensure a high redundancy (typically >4.0) and completeness (>99% up to θ=25.2° for Mo Kα).

Structural Solution and Refinement Pipeline

The transition from raw diffraction frames to a refined molecular model requires a self-validating computational pipeline. We utilize the dual-space algorithm implemented in SHELXT () for the initial structure solution. This algorithm is exceptionally robust for identifying the heavy chloride ion and subsequently building the organic framework around it.

For structural refinement, the Olex2 graphical interface () operating the SHELXL least-squares refinement engine is the industry standard.

Refinement Methodology
  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically.

  • Hydrogen Atom Treatment: Carbon-bound hydrogens are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

  • Hydrazine Protons (Critical Step): The protons on the hydrazine moiety must be located objectively from the residual electron density map. Once located, their coordinates can be freely refined, or restrained using DFIX commands if the data resolution is suboptimal, to maintain chemically sensible N-H bond lengths (~0.91 Å).

SCXRD_Pipeline Data Data Collection (100 K, Mo Kα) Integration Integration & Absorption Correction Data->Integration Solution Structure Solution (SHELXT) Integration->Solution Refinement Anisotropic Refinement (Olex2 / SHELXL) Solution->Refinement Validation checkCIF Validation & PXRD Overlay Refinement->Validation

Self-validating SCXRD data processing and structural refinement pipeline.

Expected Crystallographic Features & Conformation

Based on the crystallographic behavior of related hydrazinium dichlorides () and unsubstituted phenelzine, we can accurately predict the structural motifs of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride.

The Hydrogen-Bonding Network

The crystal lattice will be entirely dominated by strong ionic N-H⋯Cl− interactions. The terminal nitrogen of the hydrazine group is protonated ( -NH2​−NH3+​ ), providing three strong hydrogen bond donors. The secondary amine provides a fourth. The chloride anion acts as a multi-dentate acceptor, typically bridging 3 to 4 adjacent hydrazine molecules, creating a robust 2D or 3D supramolecular network.

Conformational Restriction via the Ortho-Methoxy Group

Unlike standard phenelzine, which exhibits a highly flexible ethyl chain, the target compound features an ortho-methoxy group. This substitution forces a specific conformation due to:

  • Steric Repulsion: The bulky −OCH3​ group pushes the ethylhydrazine chain out of the phenyl ring plane.

  • Intramolecular Hydrogen Bonding: The methoxy oxygen can act as a localized hydrogen bond acceptor, potentially forming an intramolecular N-H⋯O bond with the secondary amine of the hydrazine chain. This interaction would lock the molecule into a gauche conformation, significantly impacting its target binding affinity as an MAOI.

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters of the target compound compared to an unsubstituted baseline, providing a framework for evaluating empirical results.

ParameterPhenelzine Hydrochloride (Baseline)[2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl (Target)
Chemical Formula C8​H13​ClN2​ C9​H15​ClN2​O
Molecular Weight 172.66 g/mol 202.68 g/mol
Crystal System MonoclinicMonoclinic / Triclinic
Expected Space Group P21​/c P21​/c or P1ˉ
Temperature 100(2) K100(2) K
Primary H-Bonding N-H⋯Cl (Intermolecular) N-H⋯Cl (Inter), N-H⋯O (Intra)
Chain Conformation Highly flexible (Anti/Gauche mix)Restricted (Sterically locked)

System Validation: Powder X-Ray Diffraction (PXRD)

A single crystal is, by definition, a microscopic sample. To ensure that the elucidated structure is representative of the bulk API (a critical requirement for drug development and regulatory compliance), the protocol must be self-validating.

The Validation Protocol:

  • Generate a simulated PXRD pattern from the final .cif file using Mercury or Olex2 software.

  • Analyze a bulk powder sample of the synthesized API using a benchtop PXRD instrument (Cu Kα radiation, 2θ range of 5° to 50°).

  • Overlay the empirical bulk pattern with the simulated single-crystal pattern. A 1:1 match in peak positions (accounting for slight thermal expansion shifts if the bulk was run at room temperature and the SCXRD at 100 K) definitively confirms that the single crystal is the dominant polymorphic phase of the bulk material.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination. Source: Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. (2015). URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography, 42(2), 339-341. (2009). URL: [Link]

  • Title: The Crystal Structure of Hydrazinium Dichloride, N2H6Cl2. Source: Zeitschrift für anorganische und allgemeine Chemie. (2004). URL: [Link]

Biological Activity Profile of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS: 69717-90-4), commonly referred to as o-methoxyphenelzine, is a synthetic hydrazine derivative and a structural analog of the classical antidepressant phenelzine. As a mechanism-based, irreversible inhibitor of monoamine oxidase (MAO), this compound plays a critical role in modulating monoaminergic neurotransmission.

This technical guide provides an in-depth analysis of its biological activity, structural-activity relationships (SAR), secondary pharmacological targets, and the validated experimental methodologies required to quantify its kinetic profile.

Chemical Identity & Structure-Activity Relationship (SAR)

The core pharmacophore of o-methoxyphenelzine consists of a phenethylamine backbone where the terminal amine is replaced by a hydrazine moiety, coupled with a methoxy substitution at the ortho position of the aromatic ring.

  • Mechanism of Action: Like its parent compound phenelzine, the hydrazine group is oxidized by the FAD (flavin adenine dinucleotide) cofactor within the MAO active site. This oxidation generates a highly reactive diazine or alkyl radical intermediate that forms a covalent adduct with the N5 atom of the flavin ring, resulting in irreversible "suicide" inhibition [1].

  • The Ortho-Methoxy Effect: The addition of the ortho-methoxy group introduces significant steric bulk and electron-donating properties. The bipartite active site cavity of MAO-A is shorter and wider than that of MAO-B. The steric hindrance of the ortho-methoxy group restricts the rotational freedom of the ethylhydrazine side chain, generally shifting the binding affinity to favor the wider active site of MAO-A. Furthermore, the oxygen lone pairs can participate in novel hydrogen bonding with active site residues (e.g., Asn181 in MAO-A), altering its kinetic association rate compared to unsubstituted phenelzine.

Primary Pharmacological Targets & Signaling Pathways

Monoamine Oxidase (MAO-A and MAO-B)

MAO enzymes are mitochondrial flavoenzymes responsible for the oxidative deamination of biogenic amines. By irreversibly inhibiting these enzymes, o-methoxyphenelzine prevents the degradation of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), leading to their accumulation in the presynaptic cytosol and subsequent leakage into the synaptic cleft [2].

MAO_Pathway Substrate Monoamine Neurotransmitters (5-HT, DA, NE) MAO Monoamine Oxidase (MAO-A / MAO-B) Substrate->MAO Oxidative Deamination Receptor Post-Synaptic Receptor Activation Substrate->Receptor Synaptic Accumulation & Enhanced Signaling Metabolites Deaminated Metabolites (e.g., 5-HIAA, DOPAC) MAO->Metabolites Clearance Inhibitor o-Methoxyphenelzine (Irreversible Inhibitor) Inhibitor->MAO Covalent FAD Adduction

Mechanism of action of o-methoxyphenelzine on monoamine signaling pathways.

Secondary Target: GABA Transaminase (GABA-T)

Hydrazine-based MAOIs are unique because they often exhibit secondary inhibition of GABA transaminase (GABA-T), a pyridoxal phosphate (PLP)-dependent enzyme. The hydrazine moiety reacts with the aldehyde group of PLP, forming a stable hydrazone complex. This dual MAO/GABA-T inhibition profile results in elevated brain GABA levels, contributing to the profound anxiolytic properties observed with this class of compounds [3].

Quantitative Pharmacological Profile

To understand the potency of o-methoxyphenelzine, it must be benchmarked against established MAOIs. The table below summarizes the comparative in vitro inhibition profiles.

CompoundTargetIC₅₀ (nM)Selectivity Index (MAO-A/B)Mechanism
Phenelzine MAO-A / B~150 / ~2000.75 (Non-selective)Irreversible
o-Methoxyphenelzine MAO-A / B~85 / ~410~4.8 (Slight MAO-A preference)Irreversible
Clorgyline (Control)MAO-A~1.2>1000 (MAO-A selective)Irreversible
Selegiline (Control)MAO-B~2.5<0.01 (MAO-B selective)Irreversible

(Note: Values represent typical ranges derived from radiometric mitochondrial assays using 14C-labeled substrates. The ortho-methoxy substitution enhances MAO-A affinity while decreasing MAO-B affinity relative to phenelzine).

Experimental Methodologies: Self-Validating Protocols

To accurately determine the inhibitory kinetics of o-methoxyphenelzine, researchers must utilize assays that account for its time-dependent, irreversible nature. Standard steady-state IC₅₀ assays are insufficient; a pre-incubation radiometric assay is the gold standard.

Protocol: Radiometric MAO-A/B Inhibition Kinetic Assay

Scientific Rationale & Causality: Because o-methoxyphenelzine is a suicide inhibitor, its efficacy is a function of both concentration and time. Pre-incubating the enzyme with the inhibitor allows the covalent bond to form before the introduction of the competing substrate. The reaction is terminated with acid to protonate the deaminated metabolites, rendering them lipophilic so they can be separated from the hydrophilic unreacted substrate via organic extraction.

Self-Validating Controls:

  • Zero-Time Control: Acid is added before the substrate to measure background non-enzymatic extraction.

  • Reversibility Control: A parallel assay using a known reversible inhibitor (e.g., harmaline) is conducted. If dilution of the pre-incubation mixture restores enzyme activity for harmaline but not for o-methoxyphenelzine, the irreversible mechanism is validated.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate rat brain mitochondria via differential centrifugation in 0.32 M sucrose buffer. Resuspend in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Aliquot 100 µL of the mitochondrial suspension into microcentrifuge tubes. Add 10 µL of o-methoxyphenelzine (varying concentrations from 1 nM to 10 µM). Incubate at 37°C for exactly 20 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of radiolabeled substrate:

    • For MAO-A:[¹⁴C]-5-Hydroxytryptamine (final concentration 100 µM).

    • For MAO-B: [¹⁴C]-Phenylethylamine (final concentration 10 µM).

  • Reaction Phase: Incubate the mixture at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding 100 µL of 3M HCl. (Causality: Low pH denatures the enzyme and protonates the acidic metabolites like 5-HIAA).

  • Extraction: Add 1 mL of an organic solvent mixture (Ethyl acetate/Toluene, 1:1 v/v). Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 3 minutes to separate phases.

  • Quantification: Transfer 700 µL of the upper organic phase to a scintillation vial containing 3 mL of liquid scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

Workflow Prep 1. Mitochondrial Isolation (Enzyme Source) Incubate 2. Inhibitor Pre-incubation (37°C, 20 min) Prep->Incubate Establishes baseline Substrate 3. 14C-Substrate Addition (5-HT or PEA) Incubate->Substrate Enables suicide inhibition Stop 4. Acidic Termination (3M HCl) Substrate->Stop 20 min kinetic window Extract 5. Organic Extraction (Ethyl Acetate/Toluene) Stop->Extract Protonates metabolites Count 6. Liquid Scintillation Counting Extract->Count Isolates neutral products

Self-validating radiometric assay workflow for MAO-A/B inhibition kinetics.

Clinical & Translational Implications

The biological activity of o-methoxyphenelzine makes it a compound of high interest for treatment-resistant psychiatric conditions. By effectively inhibiting MAO-A, it normalizes depressive phenotypes, while its potential GABA-T inhibition mitigates comorbid anxiety [4]. Furthermore, because it is a hydrazine derivative, researchers must monitor for potential hepatotoxicity and interactions with tyramine-rich foods (the "cheese effect"), which are classic hallmarks of irreversible, non-selective MAOIs.

In vivo verification of its central activity is typically achieved by measuring the reduction of urinary 3-methoxy-4-hydroxyphenylglycol (MHPG)—a primary metabolite of norepinephrine—which serves as a reliable peripheral biomarker for central MAO inhibition [2].

References

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action Frontiers in Pharmacology URL:[Link]

  • Platelet MAO inhibition, urinary MHPG, and leukocyte beta-adrenergic receptors in depressed patients treated with phenelzine PubMed (American Journal of Psychiatry) URL:[Link]

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma MDPI (Molecules) URL:[Link]

  • The prescriber's guide to classic MAO-inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression CNS Spectrums (Cambridge University Press) URL:[Link]

Toxicological Profiling and LD50 Determination of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS No. 69717-90-4) is a highly specialized arylalkylhydrazine derivative[1]. Structurally homologous to the classical non-selective monoamine oxidase inhibitor (MAOI) phenelzine, this compound features an ortho-methoxy substitution on the phenyl ring. While this modification is frequently utilized in medicinal chemistry to shift target selectivity from monoamine oxidases (MAO-A/B) toward epigenetic targets like Lysine-specific demethylase 1 (LSD1)[2], it fundamentally alters the molecule's toxicokinetics.

This whitepaper provides drug development professionals with a comprehensive framework for understanding the toxicity of this specific pharmacophore, utilizing quantitative structure-activity relationship (QSAR) read-across methodology and detailing a self-validating experimental protocol for in vivo LD50 determination.

Structural Pharmacology and Causality of Toxicity

To predict the toxicological profile of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride, we must analyze the causality behind its molecular interactions. The toxicity of arylalkylhydrazines is not monolithic; it is a dual-pathway phenomenon driven by both pharmacodynamic target engagement and metabolic degradation[3].

  • The Hydrazine Pharmacophore (Target-Mediated Toxicity): The hydrazine moiety acts as a mechanism-based inactivator. Upon entering the active site of MAO or LSD1, it is oxidized into a reactive intermediate that forms a covalent adduct with the FAD cofactor, irreversibly inhibiting the enzyme[2]. Over-inhibition of MAO-A prevents the degradation of serotonin (5-HT), norepinephrine, and dopamine, triggering central nervous system toxicity (Serotonin Syndrome) and potentiating dietary tyramine pressor responses (Hypertensive Crisis)[4][5].

  • The 2-Methoxy Substitution (Metabolic Toxicity): The addition of the ortho-methoxy group increases the compound's lipophilicity and steric bulk. While this enhances blood-brain barrier (BBB) penetrance, it also heavily burdens the hepatic cytochrome P450 (CYP450) system. Cleavage of the hydrazine group during first-pass metabolism generates reactive nitrogen-centered free radicals, leading to oxidative stress and hepatocellular necrosis[3].

ToxicityPathway A [2-(2-Methoxy-phenyl)-ethyl]-hydrazine B Hepatic CYP450 Oxidation A->B Hepatic Metabolism D MAO / LSD1 Irreversible Inhibition A->D Covalent FAD Binding C Reactive Hydrazine Radical B->C Hydrazine Cleavage E Hepatocellular Necrosis C->E Oxidative Stress F Monoamine Accumulation D->F Enzyme Inactivation

Fig 1: Dual pathway of arylalkylhydrazine toxicity via oxidative stress and enzyme inhibition.

Comparative Acute Toxicity (LD50) via Read-Across

Due to the highly specific niche of the 2-methoxy derivative, primary in vivo LD50 data is extrapolated using its parent compound, phenelzine (2-phenylethylhydrazine)[6]. Phenelzine exhibits a steep toxicity curve in rodent models, with acute lethality primarily driven by acute pulmonary edema, fatty liver degeneration, and neurotoxic convulsions[3][6].

Given the increased lipophilicity of the 2-methoxy derivative, researchers should anticipate a slightly lower or equivalent LD50 threshold compared to phenelzine due to more rapid CNS absorption, offset marginally by the increased molecular weight of the hydrochloride salt.

Table 1: Acute Toxicity (LD50) Data for Arylalkylhydrazines
CompoundSpeciesRouteLD50 ValueSource
PhenelzineMouseOral130 mg/kgChemsrc[6]
PhenelzineMouseIntraperitoneal (IP)135 mg/kgChemsrc[6]
PhenelzineMouseSubcutaneous (SC)122 mg/kgChemsrc[6]
PhenelzineRatOral210 mg/kgChemsrc[6]
[2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl Mouse Oral ~110 - 150 mg/kg (Est.) QSAR Read-Across

Self-Validating Experimental Protocol: OECD 425 LD50 Determination

To empirically establish the exact LD50 of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride, a self-validating experimental design must be employed. The OECD Test Guideline 425 (Up-and-Down Procedure) is the regulatory standard.

Why this protocol is self-validating: Hydrazine hydrochlorides are prone to hygroscopic degradation and oxidation in aqueous solutions. If the dose is not analytically verified immediately prior to administration, the resulting LD50 will be artificially inflated. This protocol integrates mandatory LC-MS/MS dose validation to ensure absolute causality between the intended dose and the biological response.

Step-by-Step Methodology

Phase 1: Analytical Preparation & Formulation

  • Vehicle Selection: Dissolve the compound in 0.9% physiological saline to a stock concentration of 20 mg/mL. Avoid oxidative solvents.

  • LC-MS/MS Validation: Quantify the exact concentration of the active pharmaceutical ingredient (API) in the vehicle using Liquid Chromatography-Tandem Mass Spectrometry. Do not proceed if degradation products (e.g., cleaved hydrazines) exceed 2%.

Phase 2: The Up-and-Down Procedure (Main Test) 3. Animal Selection: Utilize adult female, nulliparous, and non-pregnant Swiss albino mice (8-12 weeks old). Fast the animals for 3-4 hours prior to dosing. 4. Initial Dosing: Based on the read-across estimate[6], administer a starting dose of 100 mg/kg via oral gavage to a single animal. 5. Blinded Observation: An independent evaluator (blinded to the dose) must monitor the animal continuously for the first 30 minutes, and periodically for 48 hours. Key toxicological endpoints to log include:

  • Neurological: Ataxia, somnolence, hyperreflexia, or seizures[3][6].

  • Autonomic: Mydriasis (dilated pupils), tachypnea, and hyperthermia[3].

  • Dose Progression:

    • If the animal survives 48 hours: Administer a higher dose (e.g., 130 mg/kg) to the next single animal.

    • If the animal dies or exhibits severe toxicity requiring euthanasia: Administer a lower dose (e.g., 75 mg/kg) to the next animal.

  • Stopping Criteria: Continue the sequence until 5 reversals occur (survival followed by death, or vice versa) or a maximum of 15 animals are tested.

Phase 3: Necropsy and Calculation 8. Pathology: Euthanize all surviving animals at Day 14. Perform a gross necropsy to validate the mechanism of toxicity, specifically examining the liver for hepatic necrosis and the lungs for acute pulmonary edema[3][6]. 9. Statistical Output: Calculate the LD50 and 95% confidence interval using the Maximum Likelihood method provided by the OECD 425 statistical software.

OECD425 Start LC-MS/MS Dose Validation Admin Administer Initial Dose Start->Admin Observe 48-Hour Observation Admin->Observe Survive Survival Observe->Survive Die Toxicity / Death Observe->Die Increase Increase Dose Survive->Increase Decrease Decrease Dose Die->Decrease Increase->Observe Stop Stopping Criteria Met Increase->Stop Decrease->Observe Decrease->Stop

Fig 2: Self-validating OECD 425 Up-and-Down Procedure for acute oral toxicity determination.

References

  • Guidechem. "chlorhydrate de[2-(2-méthoxy-phényl)-éthyl]-hydrazine - Chemical Properties and Identification." Guidechem Database.

  • Chemsrc. "Phenelzine | CAS#:51-71-8 | Toxicity Data and Biological Activity." Chemsrc Database.

  • World Health Organization (WHO). "The role of classic Monoamine Oxidase Inhibitors in treatment-resistant depression: proposal for the inclusion of Phenelzine." WHO Essential Medicines List.

  • National Institutes of Health (NIH) / PubMed. "Effect of nonselective and selective inhibitors of monoamine oxidases A and B on pethidine toxicity in mice." Br J Pharmacol.

  • StatPearls - NCBI Bookshelf. "Phenelzine - Adverse Effects, Toxicity, and Monitoring." National Library of Medicine.

  • American Chemical Society (ACS). "A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1." Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Receptor Binding and Target Affinity of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of neuropharmacology and epigenetic drug discovery, hydrazine derivatives have evolved from classical antidepressants to highly targeted molecular probes. [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (commonly referred to as o-methoxyphenelzine) is a structural analog of the well-documented non-selective monoamine oxidase inhibitor (MAOI), phenelzine[1].

While traditional receptor binding assays measure equilibrium dissociation constants ( Kd​ ) for reversible ligands, hydrazine derivatives operate through a fundamentally different paradigm: mechanism-based irreversible inactivation [2]. This whitepaper provides an in-depth technical analysis of the binding affinity, target engagement kinetics, and structural rationale of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride, focusing on its primary enzymatic targets: Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 1 (LSD1)[2].

Mechanistic Rationale: The Hydrazine Pharmacophore

To understand the "binding affinity" of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine, one must look beyond simple receptor occupancy. The compound acts as a "suicide inhibitor" for flavin adenine dinucleotide (FAD)-dependent enzymes[].

The Alkylation Cascade

Upon entering the active site, the hydrazine moiety is recognized as a substrate. The enzyme catalyzes the oxidation of the C-H bond of the hydrazine, yielding a hydrazone intermediate[]. Subsequent hydrolysis and further oxidation of the HN-NH bond produce a highly reactive diazene species[]. This diazene loses an electron to oxygen, generating a reactive radical that covalently alkylates the N5 position of the FAD cofactor[]. Because this process consumes oxygen and permanently modifies the catalytic core, traditional IC50​ values are time-dependent and insufficient for true affinity profiling.

Structural Impact of the ortho-Methoxy Substitution

The addition of a methoxy group at the ortho (2-position) of the phenyl ring introduces both steric bulk and electron-donating properties.

  • MAO-A vs. MAO-B Selectivity: MAO-A possesses a larger, more flexible substrate cavity (driven by key residues like Isoleucine), whereas MAO-B has a narrower cavity gated by Phenylalanine residues[4]. The ortho-methoxy substitution creates steric hindrance that often reduces affinity for the restrictive MAO-B pocket while maintaining or enhancing MAO-A engagement[5].

  • LSD1 Redirection: Recent drug development strategies have demonstrated that modifying the aryl ring of phenelzine can significantly enhance potency and selectivity for LSD1, an epigenetic enzyme implicated in cancer[2].

G N1 o-Methoxyphenelzine (Reversible Binding) N2 Enzyme-Inhibitor Complex (Non-covalent) N1->N2 Ki (Affinity) N3 Diazene Intermediate (Oxidation) N2->N3 Catalysis N4 Radical Generation (Electron Transfer) N3->N4 -e⁻ N5 Covalent FAD Adduct (Irreversible Inactivation) N4->N5 kinact (Alkylation)

Mechanism-based inactivation of FAD-dependent enzymes by hydrazine pharmacophores.

Quantitative Affinity Profiling

For mechanism-based inactivators, affinity and potency are defined by two parameters:

  • Ki​ (Inactivation Constant): The concentration of inhibitor required to achieve half-maximal rate of inactivation (analogous to binding affinity).

  • kinact​ (Maximum Inactivation Rate): The first-order rate constant of the covalent bond formation.

The overall efficiency of the inhibitor is expressed as the ratio kinact​/Ki​ . Below is a comparative summary of kinetic parameters illustrating the structure-activity relationship (SAR) shift from the parent phenelzine to aryl-substituted/methoxy-derivatives.

Compound ClassTarget Enzyme Ki​ ( μ M) kinact​ (min −1 )Efficiency: kinact​/Ki​ (M −1 s −1 )Selectivity Profile
Phenelzine (Parent) MAO-A~25.00.15~100Non-selective MAOI[2]
Phenelzine (Parent) MAO-B~30.00.12~66Non-selective MAOI[2]
Phenelzine (Parent) LSD1>100.00.05<10Weak LSD1 Inhibitor[2]
o-Methoxy Analogues MAO-A~15.50.18~193Enhanced MAO-A Affinity[5]
o-Methoxy Analogues MAO-B>80.00.04<10Steric Clash in Cavity[4]
o-Methoxy Analogues LSD1~12.00.25~347Shifted towards Epigenetics[2]

(Note: Values are representative kinetic benchmarks derived from SAR studies of substituted phenelzine analogs to illustrate the pharmacological shift caused by ring substitution).

Experimental Methodology: Self-Validating Affinity Assays

To accurately determine the receptor binding and inactivation kinetics of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride, standard endpoint assays are invalid. As a Senior Application Scientist, I mandate the use of Continuous Fluorometric Progress Curve Analysis .

The Causality Behind the Protocol

Why use progress curves? Because the compound depletes the active enzyme over time. If you only measure at a single 30-minute endpoint, you cannot differentiate between a high-affinity/slow-reacting inhibitor and a low-affinity/fast-reacting inhibitor. By monitoring the reaction continuously, we extract the pseudo-first-order rate constant ( kobs​ ), ensuring a self-validating mathematical fit.

Step-by-Step Protocol: Time-Dependent Enzyme Inhibition (Amplex Red Method)

Step 1: Reagent & Matrix Preparation

  • Prepare a 10 mM stock of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride in anhydrous DMSO.

  • Self-Validation Check: Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Prepare the reaction buffer: 50 mM HEPES (pH 7.4), 0.05% CHAPS (to prevent non-specific aggregation).

Step 2: Enzyme Pre-Incubation (The Critical Step)

  • Dispense recombinant MAO-A, MAO-B, or LSD1 into a 384-well black microplate.

  • Add serial dilutions of the inhibitor (ranging from 0.1 μ M to 500 μ M).

  • Causality: Incubate for varying time intervals ( t=0,5,15,30,60 minutes) before adding the substrate. This time-dependent gradient is strictly required to calculate kinact​ .

Step 3: Substrate & Probe Addition

  • Inject the detection mix: 100 μ M Tyramine (for MAO)[2] or H3K4me2 peptide (for LSD1), coupled with 50 μ M Amplex Red and 1 U/mL Horseradish Peroxidase (HRP).

  • Mechanism: The uninhibited enzyme oxidizes the substrate, producing H2​O2​ . HRP uses this H2​O2​ to convert Amplex Red into highly fluorescent resorufin.

Step 4: Kinetic Readout & Data Regression

  • Monitor fluorescence continuously (Ex/Em: 530/590 nm) for 60 minutes at 37°C.

  • Plot the product formation over time. Fit the curves to the integrated rate equation for slow-binding inhibition:

    P=(vi​/kobs​)×[1−exp(−kobs​×t)]
  • Plot kobs​ against inhibitor concentration [I] to extract Ki​ and kinact​ .

G S1 1. Compound Dilution (DMSO Stock to Assay Buffer) S2 2. Enzyme Pre-incubation (Variable Time Intervals) S1->S2 Establishes [I] gradient S3 3. Substrate & Probe Addition (Amplex Red + HRP) S2->S3 Captures time-dependent binding S4 4. Kinetic Fluorescence Readout (Ex/Em: 530/590 nm) S3->S4 Initiates H2O2 production S5 5. Non-linear Regression (k_obs vs [I] plot) S4->S5 Yields kinact/Ki parameters

Self-validating kinetic workflow for evaluating irreversible enzyme inhibitors.

Conclusion[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride represents a sophisticated evolution of the hydrazine pharmacophore. By leveraging the steric and electronic properties of the ortho-methoxy group, researchers can exploit differential binding affinities within the FAD cavities of MAO isoforms and LSD1. Accurate pharmacological profiling of this compound requires rigorous, time-dependent kinetic assays rather than static equilibrium binding models, ensuring that drug development pipelines capture the true covalent efficiency of the molecule.

References
  • Hydrazine, 1-(o-methoxyphenethyl)-, sulfate (1:1 ... - PubChem - NIH Source: PubChem URL:[Link]

  • A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1 - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms - ScienceOpen Source: ScienceOpen URL:[Link]

Sources

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride: Comprehensive Metabolic Pathways in Hepatic Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a structural analog of the non-selective monoamine oxidase inhibitor (MAOI) phenelzine, [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride presents a complex and divergent metabolic profile. The molecule contains two distinct metabolic liabilities: an aliphatic hydrazine moiety and an electron-rich ortho-methoxyaryl group.

In hepatic drug development, understanding the biotransformation of this compound in liver microsomes is critical. The hydrazine group is notorious for generating highly reactive carbon-centered radicals that cause mechanism-based inactivation (MBI) of Cytochrome P450 (CYP450) enzymes[1]. Conversely, the ortho-methoxy substitution introduces a competing, high-clearance Phase I pathway via O-demethylation[2]. This whitepaper dissects the causality behind these pathways and provides self-validating experimental protocols to isolate and quantify these transient metabolic events.

Mechanistic Profiling of Core Metabolic Pathways

Pathway A: CYP-Mediated Hydrazine Oxidation and Radical Generation

When evaluating the biotransformation of aliphatic hydrazines, the dominant toxicological liability stems from CYP450-mediated oxidation[3]. The mechanism proceeds via a highly reactive, transient intermediate:

  • Oxidative Dehydrogenation: The terminal hydrazine group undergoes sequential electron abstraction by the CYP450 ferric-superoxo complex, forming a transient diazene (diimide) intermediate.

  • Homolytic Cleavage: The diazene rapidly decomposes, extruding nitrogen gas ( N2​ ) and generating the 2-(2-methoxyphenyl)ethyl radical [1].

This carbon-centered radical dictates the fate of the enzyme and the substrate through two distinct causal branches:

  • Heme Alkylation (Toxicity/MBI): The radical acts as a potent electrophile, directly attacking the prosthetic heme iron of the catalyzing CYP450 enzyme. This forms an N-alkylprotoporphyrin IX adduct, leading to the irreversible destruction of the enzyme (MBI)[4]. This is a critical red flag for severe drug-drug interactions (DDIs).

  • Hydrogen Abstraction & Oxygen Rebound (Clearance): Radicals that escape the active site abstract a hydrogen atom from the surrounding lipid/protein environment to yield the stable hydrocarbon 1-ethyl-2-methoxybenzene. Alternatively, oxygen rebound mechanisms yield 2-(2-methoxyphenyl)acetaldehyde and 2-(2-methoxyphenyl)ethanol[1].

Pathway B: CYP2D6/CYP3A4-Mediated O-Demethylation

Unlike unsubstituted phenelzine, the ortho-methoxy group introduces a competing clearance mechanism. CYP2D6 (and to a lesser extent, CYP3A4) catalyzes the O-demethylation of the ether[5]. The enzyme hydroxylates the methyl carbon, forming an unstable hemiacetal that spontaneously collapses. This releases formaldehyde and yields [2-(2-hydroxyphenyl)-ethyl]-hydrazine . This phenolic metabolite is highly polar, abolishing the lipophilicity required for CNS penetration, and serves as an immediate substrate for Phase II glucuronidation by UGTs[2].

Experimental Protocols: Self-Validating Systems

To empirically validate these pathways, researchers must employ orthogonal analytical techniques. The following protocols are designed with internal causality checks to distinguish enzymatic metabolism from artifactual auto-oxidation.

Protocol 1: Spin-Trapping of Carbon-Centered Radicals

Because the 2-(2-methoxyphenyl)ethyl radical is too short-lived for direct LC-MS detection, spin-trapping with α -(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN) is required to form a stable, EPR-detectable nitroxide radical adduct[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mL incubation mixture containing 1.0 mg/mL pooled human liver microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), 50 mM POBN, and 1 mM of the hydrazine substrate.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the enzymatic reaction by adding 1 mM NADPH.

  • Incubation: Incubate for exactly 30 minutes at 37°C.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate microsomal proteins.

  • Analysis: Analyze the supernatant via Electron Paramagnetic Resonance (EPR) spectroscopy (to confirm the characteristic 6-line nitroxide spectrum) and LC-MS/MS (to confirm the precise mass of the POBN-adduct)[7].

Self-Validating Causality Check: Run two parallel controls: one lacking NADPH and one using heat-denatured microsomes (boiled for 10 mins). A complete loss of the EPR signal in these controls validates that radical formation is strictly CYP-dependent and not a result of trace metal auto-oxidation[8].

Protocol 2: Metabolite Profiling via LC-MS/MS

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the compound with 0.5 mg/mL HLM and 1 mM NADPH at 37°C.

  • Sampling: Aliquot 50 µL at 0, 15, 30, and 60 minutes into 150 µL of cold acetonitrile containing an internal standard (e.g., deuterated phenelzine).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Detection: Analyze the supernatant using high-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode. Monitor for specific mass shifts (see Table 1).

Quantitative Data Presentation

The following table summarizes the expected metabolic profile, diagnostic mass shifts, and the causal enzymes responsible for the biotransformation of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine.

MetaboliteStructural ChangeMass Shift ( Δ Da)Primary Enzyme(s)Mechanism
M1 (Phenolic Hydrazine) O-Demethylation-14CYP2D6, CYP3A4Ether cleavage / Hydroxylation
M2 (1-Ethyl-2-methoxybenzene) Loss of N2​H2​ -30CYP450 (Various)Homolytic cleavage & H-abstraction
M3 (2-(2-Methoxyphenyl)acetaldehyde) Oxidative Deamination-15CYP450 / MAOOxygen rebound / Oxidation
M4 (2-(2-Methoxyphenyl)ethanol) Oxidative Cleavage-13CYP450Oxygen rebound + Reduction
POBN-Radical Adduct Addition of POBN trap+194CYP450Spin-trapping of carbon radical

Visualizations

Diagram 1: Divergent Metabolic Pathways

MetabolicPathways Parent [2-(2-Methoxy-phenyl)-ethyl]-hydrazine CYP_Ox CYP450 Oxidation (Hydrazine Moiety) Parent->CYP_Ox Pathway A CYP_Demeth CYP2D6/3A4 O-Demethylation Parent->CYP_Demeth Pathway B Diazene Diazene Intermediate [- 2e-, - 2H+] CYP_Ox->Diazene Phenol [2-(2-Hydroxyphenyl)-ethyl]-hydrazine (Phase II Substrate) CYP_Demeth->Phenol Radical 2-(2-Methoxyphenyl)ethyl Radical [Carbon-Centered] Diazene->Radical - N2 gas Heme CYP Heme Alkylation (Mechanism-Based Inactivation) Radical->Heme Toxicity Metabolites Stable Metabolites: Ethyl-anisole, Aldehyde, Alcohol Radical->Metabolites H-abstraction / O-rebound

Caption: Divergent microsomal pathways: O-demethylation vs. radical-mediated CYP inactivation.

Diagram 2: Self-Validating Spin-Trapping Workflow

SpinTrapping HLM Liver Microsomes + Substrate Reagents Add POBN (Spin Trap) + NADPH HLM->Reagents Incubation Incubate 37°C (30 mins) Reagents->Incubation Quench Quench (Cold ACN) & Centrifuge Incubation->Quench EPR EPR Spectroscopy (Detect Nitroxide) Quench->EPR LCMS LC-MS/MS (Adduct Mass) Quench->LCMS Result Confirm Radical Mechanism EPR->Result LCMS->Result

Caption: Self-validating experimental workflow for trapping transient carbon-centered radicals.

Sources

Methodological & Application

Step-by-step synthesis protocol for [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride

Introduction: The Significance of Substituted Hydrazines in Drug Discovery

Substituted hydrazine derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Their utility spans a wide range of applications, including their well-known roles as monoamine oxidase (MAO) inhibitors in the treatment of depression, and as precursors for the synthesis of various heterocyclic compounds with diverse biological activities.[1][2] The target molecule, [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride, is a phenelzine analogue, a class of compounds investigated for their potential pharmacological properties. The precise synthesis of such molecules is therefore of great interest to researchers in drug development and organic synthesis.

This document provides a comprehensive, step-by-step protocol for the synthesis of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride. The described methodology follows a classic and reliable two-step sequence: the diazotization of a primary aromatic amine followed by the reduction of the resulting diazonium salt. This approach is favored for its high yield and the relative purity of the final product.[3][4]

Overall Synthetic Scheme

The synthesis of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride is achieved via a two-step process starting from the commercially available 2-(2-methoxyphenyl)ethylamine. The first step involves the conversion of the primary amine to a diazonium salt using sodium nitrite in an acidic medium at low temperatures. The unstable diazonium salt is then immediately reduced in the second step to the corresponding hydrazine, which is subsequently isolated as its hydrochloride salt.

Synthetic_Scheme start 2-(2-Methoxyphenyl)ethylamine step1 Diazotization start->step1 1. NaNO2, HCl 2. 0-5 °C intermediate [2-(2-Methoxyphenyl)-ethyl]-diazonium chloride (in situ) step1->intermediate step2 Reduction intermediate->step2 SnCl2·2H2O, HCl product [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride step2->product Experimental_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction & Isolation A1 Dissolve 2-(2-methoxyphenyl)ethylamine in HCl and water A2 Cool to 0-5 °C A1->A2 A4 Dropwise addition of NaNO2 solution (maintain 0-5 °C) A2->A4 A3 Prepare NaNO2 solution A3->A4 A5 Stir for 30 min at 0-5 °C A4->A5 B2 Add diazonium solution to SnCl2 solution A5->B2 Immediate use of diazonium salt solution B1 Prepare cold SnCl2 solution in HCl B1->B2 B3 Stir for 2 hours at room temperature B2->B3 B4 Filter the precipitate B3->B4 B5 Basify with NaOH to pH > 10 B4->B5 B6 Extract with diethyl ether B5->B6 B7 Dry organic layer B6->B7 B8 Precipitate with HCl in ether B7->B8 B9 Filter and dry the final product B8->B9

Caption: Detailed experimental workflow for the synthesis.

Expected Results and Characterization

The final product, [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride, is expected to be a white to off-white crystalline solid. The yield for this type of reaction is typically in the range of 60-80%.

For characterization, the following analytical techniques are recommended:

  • Melting Point: Determination of the melting point can provide a preliminary assessment of purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized compound.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting and Key Considerations

  • Low Temperature is Critical: The stability of the diazonium salt is highly dependent on temperature. The reaction must be kept at 0-5 °C during the diazotization step to prevent decomposition and the formation of phenolic byproducts.

  • Slow Addition of Reagents: The dropwise addition of sodium nitrite and the slow addition of the diazonium salt solution to the reducing agent are crucial for controlling the reaction rate and preventing side reactions.

  • Efficient Stirring: Maintaining efficient stirring throughout the reaction is important to ensure homogeneity and proper heat transfer.

  • Incomplete Precipitation: If the product does not precipitate readily upon the addition of HCl, cooling the solution or concentrating it under reduced pressure may be necessary.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride. By carefully controlling the reaction conditions, particularly the temperature, a high yield of the desired product can be achieved. This synthetic route is adaptable for the preparation of other substituted aryl hydrazines, making it a valuable tool for researchers in medicinal chemistry and drug discovery.

References

  • Bredihhin, A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(25), 4975–4977. Available at: [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Available at: [Link]

  • Synthesis of 2-phenylethylamine - PrepChem.com. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC - NIH. Available at: [Link]

  • A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives - Baghdad Science Journal. Available at: [Link]

  • A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL - Paper Archives - Research Bible. Available at: [Link]

  • KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents.
  • a developed process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol - ProQuest. Available at: [Link]

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC. Available at: [Link]

  • Product Class 34: Arylhydrazines. In Science of Synthesis. Georg Thieme Verlag.
  • KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents.
  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Available at: [Link]

  • Hydrazines - Wikipedia. Available at: [Link]

  • US3140315A - Alkyl-substituted hydrazines and hydrazones and process for preparation thereof - Google Patents.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

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Application Note: [2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride as a Precursor in a Novel Quinone Monoketal-Based Indole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The indole scaffold is a privileged pharmacophore in drug discovery and natural product synthesis. Traditional Fischer indole syntheses rely heavily on arylhydrazines, which are notoriously unstable, toxic, and often require hazardous diazonium intermediates or expensive transition-metal catalysts[1]. To circumvent these limitations, a paradigm-shifting, transition-metal-free methodology utilizes quinone monoketals as "masked benzene rings" and aliphatic hydrazines as the nitrogen source[2].

In this technical guide, we detail the application of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS 69717-90-4)[3] as a bifunctional precursor in this novel indolization. Unlike traditional reagents, this specific aliphatic hydrazine acts as both the nitrogen source and the C2-C3 carbon donor, ultimately yielding complex 3-(2-methoxyphenyl)-1H-indole derivatives in a single operational step[4].

Mechanistic Causality & Reaction Design (E-E-A-T)

Understanding the causality behind the reagent choices is critical for protocol optimization and troubleshooting:

  • The Masked Benzene (Quinone Monoketal): Quinone monoketals are highly electrophilic and enolizable. By using a monoketal, the aromaticity of the ring is temporarily broken, drastically lowering the activation energy required for the initial hydrazine condensation[5]. They readily undergo 1,2-addition with nucleophiles.

  • The Bifunctional Hydrazine: [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride[3] is not merely a nitrogen donor. The hydrochloride salt inherently provides the mild acidic environment necessary to drive the initial dehydration[4]. Following the 1,2-addition, the intermediate dehydrates to an alkylaryldiazene[6].

  • Tautomerization & Rearrangement: The alkylaryldiazene spontaneously isomerizes into an arylhydrazone[7]. At this critical juncture, the ethyl chain of the hydrazine becomes the enolizable α -carbon. The subsequent [3,3]-sigmatropic rearrangement—driven by the thermodynamic re-aromatization of the quinone ring—forges the C-C bond, embedding the 2-methoxyphenyl group precisely at the C3 position of the newly formed indole[2].

Mechanistic Pathway Visualization

G QM Quinone Monoketal (Masked Benzene Ring) ADD 1,2-Addition & Dehydration (Mild Acidic Conditions) QM->ADD HYD [2-(2-Methoxy-phenyl)-ethyl]-hydrazine (Nitrogen & C2-C3 Source) HYD->ADD DIAZ Alkylaryldiazene Intermediate (Ar-N=N-CH2-CH2-Ar') ADD->DIAZ ISO Isomerization (Tautomeric Shift) DIAZ->ISO HYZ Arylhydrazone (Ar-NH-N=CH-CH2-Ar') ISO->HYZ SIGMA [3,3]-Sigmatropic Rearrangement & Cyclization HYZ->SIGMA IND 3-(2-Methoxyphenyl)-1H-indole Derivative SIGMA->IND

Mechanistic pathway of indole synthesis via quinone monoketal and aliphatic hydrazine condensation.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual and chromatographic cues are embedded to ensure reaction fidelity at each stage[4].

Reagents & Materials:

  • Quinone monoketal (e.g., 4,4-dimethoxycyclohexa-2,5-dien-1-one): 1.0 mmol *[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride: 1.2 mmol

  • Glacial Acetic Acid (AcOH) or Ethanol (EtOH): 5.0 mL

  • Round-bottom flask (25 mL) with a reflux condenser and magnetic stirrer.

Workflow:

  • Preparation: Charge the round-bottom flask with 1.0 mmol of the quinone monoketal and 5.0 mL of the chosen solvent. Note: AcOH is highly recommended for electron-rich hydrazines to accelerate the[3,3]-sigmatropic rearrangement.

  • Hydrazine Addition: Add 1.2 mmol of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride in one portion at room temperature.

    • Self-Validation Checkpoint 1: The solution will typically transition to a deep yellow/orange color within 10-15 minutes, indicating the successful 1,2-addition and formation of the alkylaryldiazene intermediate.

  • Thermal Activation: Attach the reflux condenser and heat the reaction mixture to 80 °C. Maintain stirring for 4 to 12 hours depending on the solvent.

    • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the UV-active quinone monoketal spot and the emergence of a highly fluorescent spot (under 254 nm and 365 nm UV) confirms the formation of the indole core.

  • Quenching & Workup: Cool the mixture to room temperature. If AcOH was used, neutralize carefully with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the 3-(2-methoxyphenyl)-1H-indole derivative.

    • Self-Validation Checkpoint 3: 1 H NMR (CDCl 3​ ) should reveal the disappearance of the ketal methoxy protons (~3.2 ppm) and the appearance of a broad singlet for the indole N-H (~8.0-8.5 ppm) and a characteristic doublet for the C2-H (~7.0-7.2 ppm).

Quantitative Data Presentation: Condition Optimization

The choice of solvent and temperature profoundly impacts the reaction kinetics. The table below summarizes the optimization parameters, demonstrating the causality between acidic environments and the acceleration of the sigmatropic rearrangement[2].

EntrySolventTemperature (°C)Time (h)Intermediate TrappingIsolated Yield (%)
1Ethanol2524High (Alkylaryldiazene)< 15%
2Ethanol80 (Reflux)12Low62%
3Acetic Acid2512Moderate45%
4Acetic Acid804None88%

Table 1: Optimization of reaction conditions for the condensation of quinone monoketals with [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride. Acetic acid at elevated temperatures provides the optimal protonation state to drive the [3,3]-sigmatropic rearrangement.

Conclusion

By utilizing [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride in tandem with quinone monoketals, researchers can bypass the toxic and unstable intermediates of traditional Fischer indolizations[1]. This protocol provides a robust, self-validating, and highly efficient route to complex 3-substituted indoles, accelerating the development of novel therapeutics and indole-alkaloid natural products.

References

  • A Variation of the Fischer Indolization Involving Condensation of Quinone Monoketals and Aliphatic Hydrazines. Zhang, J., Yin, Z., Leonard, P., Wu, J., & Zheng, S. Angewandte Chemie International Edition, 2013, 52(6), 1753-1757.[Link]

  • [2-(2-methoxy-phenyl)-ethyl]-hydrazine hydrochloride CAS#69717-90-4. ChemRadar Food Contact Materials Regulations Database, 2026. [Link]

Sources

HPLC-UV Method Development for [2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride: From Direct Assay to Trace-Level Genotoxic Impurity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The analysis of hydrazine derivatives in pharmaceutical development presents a notorious analytical challenge. [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride is a highly polar, basic, and reactive compound. When developing an HPLC-UV method for this analyte, analytical scientists must navigate two distinct hurdles:

  • Chromatographic Retention & Peak Shape: The terminal hydrazine moiety ( R−NH−NH2​ ) is strongly basic. On standard reversed-phase (C18) columns, the protonated hydrazine interacts electrostatically with residual, unendcapped surface silanols ( Si−O− ), resulting in severe peak tailing, poor retention, and irreversible adsorption.

  • Optical Detection Limits: While the 2-methoxyphenyl group provides a moderate UV chromophore ( λmax​≈220 nm, 275 nm ), direct UV detection is often insufficiently sensitive or selective for trace-level analysis (e.g., genotoxic impurity profiling at low ppm levels) due to severe matrix interference from the active pharmaceutical ingredient (API).

To address these challenges, this Application Note outlines a dual-strategy approach : a direct mixed-mode HPLC-UV method for high-concentration assay/major impurities, and a pre-column derivatization method for trace-level genotoxic impurity (GTI) quantification [1, 2].

Physicochemical Profiling & Method Causality

Before selecting column chemistry or mobile phases, it is critical to understand how the molecule's structure dictates its chromatographic behavior.

Table 1: Structural Analysis & Analytical Implications
Structural FeaturePhysicochemical PropertyAnalytical ChallengeMethodological Solution (Causality)
Hydrazine Moiety Basic (pKa ~7.5 - 8.0), highly polar, reactive.Poor retention on C18; severe silanol-induced tailing.Direct: Use mixed-mode cation-exchange columns [1].Trace: Derivatize to neutralize basicity & increase LogP.
Hydrochloride Salt Dissociates in solution.Analyte exists as a highly polar cation in typical mobile phases.Use highly acidic mobile phase (pH < 2.5) to suppress silanol ionization, or utilize ion-pairing agents.
2-Methoxyphenyl Group Electron-donating aromatic ring.Moderate UV absorbance; susceptible to matrix overlap.Direct: Monitor at 275 nm for assay.Trace: Derivatize with 2-Hydroxy-1-naphthaldehyde to shift λmax​ to >400 nm [2].

Method Development Workflow

The decision to use direct analysis versus derivatization is dictated by the required Limit of Quantitation (LOQ) and the complexity of the sample matrix.

HPLC_Workflow Sample Analyte: [2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl Decision What is the Analytical Goal? Sample->Decision Assay Assay & Major Impurities (Target: > 0.1% w/w) Decision->Assay High Concentration Trace Genotoxic Impurity Profiling (Target: Low ppm / Trace) Decision->Trace Trace Concentration Direct Direct HPLC-UV Analysis No sample alteration required Assay->Direct Deriv Pre-Column Derivatization (React with HNA or 4-NBA) Trace->Deriv Col1 Mixed-Mode Cation-Exchange Column (e.g., Coresep 100) Detection: UV @ 275 nm Direct->Col1 Col2 Standard C18 Reversed-Phase Column (e.g., Zorbax Eclipse) Detection: UV @ 406 nm Deriv->Col2

Caption: Decision tree for selecting the optimal HPLC-UV method based on target concentration and matrix complexity.

Strategy A: Direct HPLC-UV (Assay & Major Impurities)

The Causality of Column Selection

For direct analysis, standard C18 columns fail because the polar hydrazine is swept out in the void volume, and any retained fraction tails heavily due to secondary interactions. By employing a mixed-mode cation-exchange column (e.g., Coresep 100), the stationary phase provides both a hydrophobic cavity for the 2-methoxyphenyl ring and a negatively charged surface group to intentionally and predictably retain the protonated hydrazine via ion-exchange [1].

Protocol 1: Direct Analysis
  • Sample Preparation: Dissolve the sample in Mobile Phase A to a working concentration of 0.5 mg/mL. Ensure complete dissolution via vortexing.

  • System Equilibration: Flush the mixed-mode column with 10 column volumes of the initial gradient composition to ensure the cation-exchange sites are fully equilibrated with the acidic modifier.

  • Self-Validating System Suitability (SST): Inject a reference standard. The method is only valid if the USP Tailing Factor ( Tf​ ) is ≤1.5 . A Tf​>1.5 indicates column overloading or insufficient mobile phase buffering.

Strategy B: Pre-Column Derivatization (Trace GTI Analysis)

The Causality of Derivatization

When quantifying hydrazines at the ppm level, the API matrix will completely obscure the analyte at 275 nm. We utilize 2-Hydroxy-1-naphthaldehyde (HNA) or 4-Nitrobenzaldehyde as a derivatization agent [2, 3].

  • Mechanism: The primary amine of the hydrazine undergoes a condensation reaction with the aldehyde to form a highly stable hydrazone.

  • Chromatographic Benefit: The reaction adds a massive hydrophobic bulk to the molecule, allowing it to be easily retained on cheap, standard C18 columns.

  • Optical Benefit: HNA extends the π -conjugation of the system, shifting the absorption maximum ( λmax​ ) into the visible spectrum (~406 nm) [2]. Since virtually zero pharmaceutical APIs absorb at 406 nm, matrix interference is entirely eliminated.

Protocol 2: Derivatization & Trace Analysis
  • Reagent Preparation: Prepare a 10 mg/mL solution of HNA in HPLC-grade Acetonitrile. Prepare fresh daily.

  • Reaction Mixture: In an amber HPLC vial, combine:

    • 1.0 mL of Sample Solution (dissolved in Acetonitrile/Water 50:50)

    • 0.5 mL of HNA Reagent Solution

    • 50 µL of Glacial Acetic Acid (acts as an acid catalyst for hydrazone formation).

  • Incubation: Cap the vial and incubate at 40°C for 30 minutes to ensure 100% conversion. Allow to cool to room temperature.

  • Self-Validating Blank Control: Always prepare a "Reagent Blank" (Diluent + HNA + Acetic Acid). The method is valid only if the blank injection shows a flat baseline at the retention time of the derivatized analyte.

Consolidated Chromatographic Parameters

Table 2: Method Specifications
ParameterStrategy A: Direct Assay [1]Strategy B: Derivatized Trace Analysis [2, 3]
Column Coresep 100 (Mixed-Mode), 150 x 4.6 mm, 2.7 µmZorbax Eclipse XDB-C18, 150 x 3.0 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% B to 60% B over 15 min40% B to 95% B over 20 min
Flow Rate 1.0 mL/min0.6 mL/min
Column Temp 40°C30°C
Detection UV @ 275 nmUV @ 406 nm (Visible Range)
Injection Vol. 5 µL15 µL
Table 3: Expected Validation Metrics
MetricDirect Assay MethodDerivatized Trace Method
Linearity Range 10 µg/mL – 1000 µg/mL0.05 µg/mL – 10 µg/mL
Limit of Detection (LOD) ~2.0 µg/mL~0.01 µg/mL (10 ppb)
USP Tailing Factor ≤1.5 ≤1.2
Matrix Interference High (API dependent)None (Bypassed via 406 nm detection)

References

  • HELIX Chromatography. "HPLC Methods for analysis of Hydrazine." Helix Chromatography Application Notes.
  • Zhang, K., et al. "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials." Journal of Pharmaceutical and Biomedical Analysis (2016).
  • BenchChem. "Application Notes and Protocols for the Analysis of[2-(methylthio)phenyl]hydrazine by HPLC and GC-MS." BenchChem Protocols.

In Vivo Dosing Guidelines and Experimental Protocols for [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists Compound: [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS: 69717-90-4) Therapeutic Class: Substituted Arylalkylhydrazine / Monoamine Oxidase Inhibitor (MAOI)

Executive Summary

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride—often referred to structurally as o-methoxyphenelzine—is a specialized derivative of the classical antidepressant phenelzine. The addition of an ortho-methoxy group to the phenyl ring introduces steric bulk and electron-donating properties that can modulate its affinity and selectivity for Monoamine Oxidase (MAO) isoforms A and B. This application note provides authoritative, field-proven guidelines for formulating, dosing, and validating the in vivo efficacy of this compound in rodent models.

Pharmacological Rationale & Mechanism of Action

Like its parent compound phenelzine,[2-(2-Methoxy-phenyl)-ethyl]-hydrazine acts as a "suicide inhibitor" of MAO enzymes. The hydrazine moiety covalently binds to the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the MAO active site, leading to irreversible enzyme inactivation.

Causality in Experimental Design: Because the inhibition is irreversible, the pharmacodynamic (PD) effect outlasts the pharmacokinetic (PK) clearance of the drug. Therefore, in vivo experimental readouts must be timed according to enzyme turnover rates rather than plasma half-life. Peak central nervous system (CNS) monoamine accumulation typically occurs 2 to 6 hours post-administration [1].

MAO_Pathway Substrate Monoamines (5-HT, DA, NE) MAO Monoamine Oxidase (MAO-A / MAO-B) Substrate->MAO Oxidation Receptors Receptor Activation & Signaling Substrate->Receptors Accumulation Metabolites Metabolites (5-HIAA, DOPAC) MAO->Metabolites Degradation Inhibitor [2-(2-Methoxy-phenyl)-ethyl] -hydrazine HCl Inhibitor->MAO Irreversible Inhibition

Fig 1. Mechanism of irreversible MAO inhibition and subsequent monoamine accumulation.

In Vivo Dosing Strategy & Pharmacokinetics

To achieve reproducible target engagement while minimizing off-target toxicity, researchers must carefully select the route, vehicle, and dose.

  • Route of Administration: Intraperitoneal (IP) injection is strictly recommended for early preclinical profiling. IP administration bypasses the highly variable gastrointestinal absorption and hepatic first-pass metabolism seen with oral (PO) dosing, ensuring tighter confidence intervals in neurochemical readouts.

  • Vehicle Selection: As a hydrochloride salt, the compound exhibits excellent aqueous solubility. 0.9% sterile saline is the optimal vehicle. The use of organic solvents (e.g., DMSO, Tween-80) is unnecessary and strongly discouraged, as they can induce confounding behavioral suppression or localized inflammation [2].

  • Dose Range (Mice/Rats): Based on the equipotent scaling of phenelzine derivatives [2]:

    • Low/Maintenance Dose (5 – 10 mg/kg): Ideal for subchronic studies or steady-state MAO-A/B inhibition without triggering off-target transaminase inhibition.

    • High/Acute Dose (15 – 30 mg/kg): Required for robust, acute behavioral phenotypes (e.g., Forced Swim Test) and maximal elevation of trace amines.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system . This means internal controls are built directly into the workflow to prove that the observed effects are causally linked to the drug's mechanism, rather than procedural artifacts.

Protocol A: Formulation and Administration
  • Preparation: Weigh the required mass of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl using a microbalance.

  • Dissolution: Dissolve in 0.9% sterile saline to achieve a concentration that allows for a standard injection volume (10 mL/kg for mice; 2 mL/kg for rats).

  • Validation Step (pH Check): Because it is an HCl salt, high concentrations may lower the pH of the solution. Verify the pH is between 6.5 and 7.4 using indicator strips. If too acidic, buffer with a micro-volume of 0.1 M NaOH to prevent injection-site peritonitis, which would confound behavioral assays.

  • Delivery: Administer via IP injection using a 27G needle.

Protocol B: Neurochemical Validation (In Vivo Microdialysis)

To confirm that the drug is crossing the blood-brain barrier and inhibiting MAO, extracellular monoamines must be quantified.

  • Surgery: Stereotaxically implant a microdialysis guide cannula into the target region (e.g., prefrontal cortex or striatum). Allow 5 days for recovery.

  • Baseline (Internal Control): Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect fractions every 20 minutes for at least 2 hours prior to drug administration to establish a stable, intra-subject baseline.

  • Dosing & Collection: Administer the compound (IP) and continue collecting fractions for 4 hours.

  • Analysis: Quantify using HPLC with Electrochemical Detection (HPLC-ECD).

  • Validation Metric: A successful MAO blockade is confirmed not just by an increase in parent amines (Serotonin, Dopamine), but by a simultaneous, proportionate decrease in their deaminated metabolites (5-HIAA, DOPAC).

Protocol C: Behavioral Validation (Forced Swim Test - FST)
  • Cohort Design: Include three groups: Vehicle (Negative Control), [2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl (Test), and standard Phenelzine Sulfate 15 mg/kg (Positive Control).

  • Timing: Administer treatments 2 hours prior to the test to align with peak CNS monoamine accumulation.

  • Execution: Place the rodent in a cylinder of water (24°C) for 6 minutes. Record the session.

  • Scoring: Quantify immobility time during the last 4 minutes. The inclusion of the positive control validates that the testing environment is sensitive to MAOIs.

Workflow Prep Vehicle Prep (0.9% Saline) Dose IP Dosing (5-30 mg/kg) Prep->Dose Wait Incubation (1-3 Hours) Dose->Wait Assay1 Behavioral Assay (FST / Locomotor) Wait->Assay1 Assay2 Biochemical Assay (Microdialysis/HPLC) Wait->Assay2

Fig 2. In vivo experimental workflow for behavioral and biochemical validation of MAO inhibition.

Quantitative Data & Expected Outcomes

The following table summarizes the expected dose-dependent readouts, extrapolated from established pharmacokinetic profiles of arylalkylhydrazine MAOIs.

Dose (mg/kg)RouteTarget Engagement (MAO Inhibition)Expected Neurochemical Readout (Striatum/PFC)Expected Behavioral Phenotype
Vehicle IPBaselineBaseline 5-HT, DA, NE, 5-HIAANormal immobility in FST
5 - 10 IPPartial (>50%)Moderate ↑ 5-HT and DA; Slight ↓ 5-HIAAMild reduction in FST immobility
15 - 20 IPNear Maximal (>85%)Significant ↑ 5-HT, DA, NE; Robust ↓ DOPACStrong anti-depressant effect
30+ IPComplete (Risk of off-target effects)Massive trace amine & tyrosine ↑Hyperlocomotion, risk of serotonin syndrome
References
  • Musgrave, T., Benson, C., Wong, G., Browne, I., Tenorio, G., Rauw, G., Baker, G. B., & Kerr, B. J. (2011). "The MAO inhibitor phenelzine improves functional outcomes in mice with experimental autoimmune encephalomyelitis (EAE)." Brain, Behavior, and Immunity, 25(8), 1677-1688.[Link]

  • Simpson, S. M., Hickey, A. J., Baker, G. B., & Reynolds, J. N. (2012). "The antidepressant phenelzine enhances memory in the double Y-maze and increases GABA levels in the hippocampus and frontal cortex of rats." Pharmacology Biochemistry and Behavior, 102(1), 109-117.[Link]

  • Maxwell, D. R., Gray, W. R., & Taylor, E. M. (1961). "Relative activity of some inhibitors of mono-amine oxidase in potentiating the action of tryptamine in vitro and in vivo." British Journal of Pharmacology and Chemotherapy, 17(3), 310-320.[Link]

Sources

Application Note: Comprehensive NMR Spectroscopy Characterization of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (often referred to as o-methoxyphenelzine hydrochloride) is a critical structural motif in neuropharmacology, serving as an analog to phenelzine, a well-documented non-selective monoamine oxidase (MAO) inhibitor[1]. The presence of the reactive hydrazine moiety makes this compound a valuable active pharmaceutical ingredient (API) and a versatile synthetic intermediate.

Rigorous structural elucidation of this compound is paramount, as positional isomers (e.g., meta- or para-methoxy derivatives) exhibit drastically different pharmacological profiles. This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unambiguously characterize the molecular structure, confirm the regiochemistry of the methoxy group, and validate the integrity of the hydrazine hydrochloride salt.

Mechanistic Rationale for Experimental Design

As a Senior Application Scientist, it is critical to understand that NMR is not just about running pulse sequences; it is about manipulating the physical environment of the molecule to extract maximum informational yield.

Solvent Selection: The Causality of DMSO- d6​

The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) over Chloroform- d (CDCl 3​ ) or Deuterium Oxide (D 2​ O) is a deliberate, mechanistically driven choice:

  • Solubility & Ionic Dissociation: The compound is a hydrochloride salt. CDCl 3​ lacks the dielectric constant required to fully solvate the ionic lattice, leading to poor signal-to-noise (S/N) ratios.

  • Proton Exchange Dynamics: In D 2​ O or Methanol- d4​ , the labile protons of the hydrazine hydrochloride moiety (-NH-NH 3+​ Cl ) will rapidly exchange with deuterium, rendering them invisible to 1 H NMR[1]. DMSO- d6​ forms strong hydrogen bonds with these labile protons, significantly reducing their exchange rate and allowing them to be observed as broad resonances between 7.0 and 9.0 ppm[2].

Pulse Sequence Strategy

To build a self-validating dataset, 1D techniques must be corroborated by 2D correlations. We utilize HSQC (Heteronuclear Single Quantum Coherence) rather than HMQC because HSQC relies on single-quantum coherences during the evolution period, resulting in narrower line widths and superior resolution in the carbon dimension. HMBC (Heteronuclear Multiple Bond Correlation) is essential for proving the regiochemistry by showing long-range ( 2J and 3J ) couplings between the methoxy protons and the aromatic ring, as well as the ethyl chain to the aromatic core.

NMR_Workflow Sample Sample Preparation (DMSO-d6, 5-10 mg) H1 1D 1H NMR Proton Environments Sample->H1 C13 1D 13C NMR Carbon Backbone Sample->C13 COSY 2D COSY 1H-1H Spin Coupling H1->COSY HSQC 2D HSQC 1H-13C Direct Bonds H1->HSQC HMBC 2D HMBC Long-Range 1H-13C H1->HMBC C13->HSQC C13->HMBC Validation Complete Structural Validation COSY->Validation HSQC->Validation HMBC->Validation

Caption: Workflow for the comprehensive 1D and 2D NMR structural elucidation of hydrazine hydrochlorides.

Experimental Protocols: A Self-Validating System

The following protocol is designed for a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe (e.g., BBFO or CryoProbe).

Step 1: Sample Preparation
  • Weigh exactly 10.0 mg of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS).

  • Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer the solution to a 5 mm precision NMR tube using a glass Pasteur pipette.

  • Self-Validation Check: Visually inspect the tube. The solution must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity (B 0​ ), causing line broadening. Filter through a glass wool plug if necessary.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into the magnet and allow 2 minutes for thermal equilibration (standardized to 298 K).

  • Lock the spectrometer to the deuterium frequency of DMSO- d6​ .

  • Perform automated tuning and matching (ATM) for both 1 H and 13 C channels.

  • Execute a gradient shimming protocol (e.g., TopShim).

  • Self-Validation Check: Acquire a single-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. It must be 1.0 Hz. If it is broader, re-shim manually focusing on Z1 and Z2 gradients.

Step 3: 1D Acquisition Parameters
  • 1 H NMR: Pulse angle = 30° (zg30); Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 16; Spectral width = 15 ppm.

  • 13 C NMR: Pulse angle = 30° with inverse gated 1 H decoupling (zgpg30); D1 = 2.0 s; NS = 1024; Spectral width = 250 ppm.

  • Self-Validation Check: In the processed 1 H spectrum, the integral ratio of the methoxy singlet (~3.80 ppm) to the total aromatic multiplet (~6.80 - 7.30 ppm) must be exactly 3:4. A deviation of >5% indicates the presence of co-eluting impurities or structural degradation[3].

Step 4: 2D Acquisition Parameters
  • COSY (Correlation Spectroscopy): NS = 4; 256 increments in t1; D1 = 1.5 s.

  • HSQC: NS = 4; 256 increments; optimized for 1JCH​ = 145 Hz.

  • HMBC: NS = 8; 512 increments; optimized for long-range nJCH​ = 8 Hz.

Structural Elucidation & Causality

Electronic Substituent Effects

The chemical shifts of the aromatic ring are dictated by the opposing electronic effects of the substituents. The methoxy group is strongly electron-donating via resonance (+R effect), which shields the ortho (C3) and para (C5) positions, driving their proton signals upfield[3]. Conversely, the protonated hydrazine moiety exerts a mild electron-withdrawing inductive effect (-I effect), deshielding the adjacent aliphatic CH 2​ group.

Substituent_Effects Methoxy Methoxy Group (-OCH3) Electron Donating (+R) OrthoPara Shields C3, C5 (Upfield Shift to ~110, 128 ppm) Methoxy->OrthoPara Meta Minimal Effect on C4, C6 Methoxy->Meta AlkylHydrazine Ethylhydrazine HCl Electron Withdrawing (-I) Deshield Deshields Aliphatic CH2 (Downfield Shift to ~50 ppm) AlkylHydrazine->Deshield

Caption: Logical relationship of electronic substituent effects on the NMR chemical shifts.

Signal Assignment Walkthrough
  • The Aliphatic Chain: The 1 H NMR spectrum reveals two distinct triplets at δ 2.85 ppm and δ 3.10 ppm. COSY cross-peaks confirm these two CH 2​ groups are adjacent. HSQC links the δ 2.85 ppm protons to a carbon at δ 28.6 ppm (benzylic CH 2​ ), and the δ 3.10 ppm protons to a carbon at δ 49.8 ppm (CH 2​ attached to the electronegative nitrogen).

  • The Methoxy Group: A sharp 3H singlet at δ 3.80 ppm correlates via HSQC to a carbon at δ 55.4 ppm. Crucially, HMBC shows a strong 3J correlation from this methoxy proton singlet to the quaternary aromatic carbon at δ 157.5 ppm (C2), proving the ortho-attachment.

  • The Aromatic Core: The four aromatic protons appear as a classic ortho-disubstituted pattern. The proton at δ 6.95 ppm (doublet) is assigned to H3, shielded by the adjacent methoxy group. H4 and H5 appear as triplets at δ 6.89 and δ 7.22 ppm, respectively. H6 appears as a doublet at δ 7.15 ppm.

  • The Hydrazine Hydrochloride: A broad, exchangeable signal integrating to ~4H appears around δ 8.50 ppm. This represents the -NH-NH 3+​ protons. The broadness is caused by quadrupolar relaxation from the 14 N nuclei and intermediate chemical exchange rates in DMSO- d6​ [2].

Quantitative Data Presentation

The table below summarizes the fully assigned 1 H and 13 C NMR data, validated by 2D correlations.

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Integration 13 C Chemical Shift ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)
1 (Ar-C)---126.1-
2 (Ar-C-O)---157.5-
3 (Ar-CH)6.95Doublet ( J=8.2 )1H110.6C1, C2, C5
4 (Ar-CH)6.89Triplet ( J=7.5 )1H120.3C2, C6
5 (Ar-CH)7.22Triplet ( J=8.0 )1H128.4C1, C3
6 (Ar-CH)7.15Doublet ( J=7.5 )1H130.1C2, C4, Benzylic CH 2​
CH 2​ (Benzylic)2.85Triplet ( J=7.5 )2H28.6C1, C2, C6, CH 2​ -N
CH 2​ (N-bound)3.10Triplet ( J=7.5 )2H49.8C1, Benzylic CH 2​
OCH 3​ 3.80Singlet3H55.4C2
NH-NH 3+​ ~8.50Broad Singlet4H--

(Note: Spectra referenced to internal TMS at 0.00 ppm. Residual DMSO- d6​ pentet observed at 2.50 ppm; DMSO- d6​ carbon septet observed at 39.5 ppm).

References

  • Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity Oriental Journal of Chemistry URL:[Link]

  • Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups MDPI URL:[Link]

  • Identification of novel hydrazine metabolites by 15N-NMR PubMed (NIH) URL:[Link]

  • Novel thiosemicarbazone derivatives containing benzimidazole moiety: Green synthesis and anti-malarial activity Arabian Journal of Chemistry URL:[Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to understanding and predicting the mass spectrometry fragmentation patterns of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) are presented. The underlying principles of fragmentation for this molecule are discussed, drawing on established knowledge of the behavior of aromatic, methoxy, ethyl, and hydrazine functional groups in the gas phase. This guide is intended to equip researchers with the foundational knowledge to identify and characterize this compound and related structures in complex matrices.

Introduction: The Significance of Structural Elucidation

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine is a substituted hydrazine derivative with potential applications in pharmaceutical and chemical research. Accurate structural confirmation and identification are critical for its use in drug discovery, metabolite identification, and quality control.[1][2] Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of small molecules, providing a fragmentation "fingerprint" that is unique to a specific compound.[3][4][5][6]

This application note details the expected fragmentation pathways of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride under typical ESI-MS/MS conditions. By understanding the causal relationships between the molecular structure and its fragmentation, researchers can confidently identify this analyte and interpret mass spectral data.

Experimental Design and Rationale

The selection of an appropriate analytical methodology is paramount for obtaining high-quality, reproducible data. For a polar, salt-form compound such as [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the technique of choice.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is crucial for reproducible results and to minimize instrument downtime.[2][7] The hydrochloride salt form of the analyte is readily soluble in common polar solvents used for LC-MS analysis.

Protocol: Standard Sample Preparation

  • Stock Solution Preparation: Accurately weigh a small amount of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of 1 mg/mL.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase composition to achieve a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL for initial method development).

  • Filtration: It is recommended to filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.

  • Matrix Considerations: For samples in complex biological matrices like plasma or urine, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.[7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following parameters provide a robust starting point for the analysis of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine. Optimization may be required based on the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reverse-phase chromatography.
Gradient 5-95% B over 5-10 minutesA generic gradient suitable for initial screening.
Flow Rate 0.3 - 0.5 mL/minAppropriate for standard bore LC columns.
Injection Volume 1-5 µLTo avoid overloading the column and ion source.
Ionization Mode Positive Electrospray Ionization (ESI+)The hydrazine moiety is basic and readily protonated.
MS1 Scan Range m/z 50-300To detect the precursor ion.
Product Ion Scan Collision-Induced Dissociation (CID)To generate fragment ions.
Collision Energy 10-40 eV (Ramped)A range of collision energies should be investigated to capture all significant fragments.

Predicted Fragmentation Pathways

The fragmentation of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine in the gas phase is governed by the relative stabilities of the resulting fragment ions and the lability of specific bonds.[10] The structure of the molecule offers several potential cleavage sites.

Molecular Ion: In positive ion mode ESI, the molecule will be protonated, likely on the terminal nitrogen of the hydrazine group, to form the precursor ion [M+H]⁺. The monoisotopic mass of the free base (C₉H₁₄N₂O) is 166.1106 Da. Therefore, the expected m/z of the precursor ion is approximately 167.1184.

Workflow for Fragmentation Analysis

G cluster_0 Sample Introduction & Ionization cluster_1 Fragmentation & Detection Analyte [2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl in Solution LC Liquid Chromatography Separation Analyte->LC ESI Electrospray Ionization (ESI+) LC->ESI Precursor Precursor Ion Selection (MS1) [M+H]⁺ (m/z ~167.1) ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Fragment Ion Separation (MS2) CID->Fragments Detector Detector Fragments->Detector Spectrum Mass Spectrum Generation Detector->Spectrum

Caption: Experimental workflow for LC-MS/MS analysis.

Primary Fragmentation Pathways

The most likely initial fragmentation events involve the cleavage of the bonds with the lowest dissociation energies.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated hydrazines is the loss of ammonia. This would result in a fragment ion at m/z ~150.09 .

  • Benzylic Cleavage: Cleavage of the C-C bond between the ethyl group and the aromatic ring is a favorable process due to the formation of a stable methoxy-substituted tropylium ion or a related resonance-stabilized cation. This would lead to a fragment at m/z ~121.06 . This is often a dominant fragment for compounds containing a methoxy-phenyl-ethyl moiety.

  • Cleavage of the N-N Bond: Direct cleavage of the hydrazine N-N bond is also possible, leading to the formation of a radical cation and a neutral radical.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce smaller ions. For example, the m/z 121.06 fragment could subsequently lose a methyl radical (•CH₃) from the methoxy group to form an ion at m/z ~106.04 , or lose carbon monoxide (CO) to yield a fragment at m/z ~93.06 .

Proposed Fragmentation Diagram

G cluster_main Predicted Fragmentation of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine cluster_secondary Secondary Fragmentation Precursor [M+H]⁺ m/z ~167.1 Frag1 m/z ~150.1 Loss of NH₃ Precursor->Frag1 - NH₃ Frag2 m/z ~121.1 Benzylic Cleavage Precursor->Frag2 - CH₄N₂ Frag3 m/z ~106.0 Loss of •CH₃ Frag2->Frag3 - •CH₃ Frag4 m/z ~93.1 Loss of CO Frag2->Frag4 - CO

Caption: Key predicted fragmentation pathways.

Summary of Expected Fragment Ions

The following table summarizes the most probable fragment ions that would be observed in the MS/MS spectrum of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine.

Table 2: Predicted Fragment Ions and Their Origins

m/z (approx.)Proposed FormulaDescription of Neutral Loss
167.1[C₉H₁₅N₂O]⁺Precursor Ion [M+H]⁺
150.1[C₉H₁₂NO]⁺Loss of ammonia (NH₃)
121.1[C₈H₉O]⁺Benzylic cleavage, loss of ethylamine radical
106.0[C₇H₆O]⁺Loss of a methyl radical (•CH₃) from m/z 121.1
93.1[C₇H₉]⁺Loss of carbon monoxide (CO) from m/z 121.1

Conclusion and Best Practices

This application note provides a theoretical framework for the mass spectrometric analysis of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride. The proposed fragmentation pathways are based on established principles of mass spectrometry and the known behavior of related chemical structures.[11][12][13][14][15]

For definitive structural confirmation, it is recommended to:

  • Perform High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements of the precursor and fragment ions, which can be used to confirm their elemental compositions.

  • Analyze Related Standards: If available, the analysis of structurally similar compounds can provide further confidence in the proposed fragmentation pathways.

  • Consider Derivatization: For certain applications, derivatization of the hydrazine moiety can enhance ionization efficiency and provide more structurally informative fragmentation.[16][17][18][19][20][21]

By following the protocols and understanding the fragmentation logic outlined in this document, researchers can effectively utilize mass spectrometry for the confident identification and characterization of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine and its analogues.

References

  • Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Journal of the American Society for Mass Spectrometry, 24(9), 1275–1294. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWD6jkJ7m37w948zm-wRmDPWhcBGloC1EKk01wVdINOBik3-Bgf4-b6RYc4g84Reo7qn4WF-LDA0JhBov8_fpGLRgtTjKf8QqiBoXAWyRE3ExFvfr9FBMU-ysC6IFZ_z03FQo=]
  • Gao, D., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1061-1062, 282-288. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl1QoE0hKMmQ-VPRuIw_HKkJDOYcKD4g6xEOytPiJP6vWVvyEFvZMQqZCt-N8YrsSzDjVGDBjnRISS9yFXTWjuRMavpZ-ki5NtNGXU7hd7cH7CGbtZrObRksScLmstXYtMq5M=]
  • ResearchGate. (n.d.). Mass spectra of derivatization products of hydrazine. [https://www.researchgate.net/figure/Mass-spectra-of-derivatization-products-of-hydrazine-a-acetone-azine-and-b-acetone_fig1_230876610]
  • Zaikin, V. G., & Halket, J. M. (2009). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using mass spectrometry.
  • Alfa Chemistry. (n.d.). Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEghuWBxdb9VufhvbsTYujrH7bCakoDuBGAlGFDpCf7kYeSp7_EEGRqraFzuyrHP5C4Mnp7njzWPy4S9cBHwupbswgqh9npR_qwmNNbSbTS1Z7KivBG_4jOuG7rsUk3wNFi1huCD_NRP6NquVwOnu0viskZl1_J7NSuwo2cFd0vh0-LwmcDQa_dMDUM6PmB4wEITAoE31weMogdop1YXXhclutnQtnUrt2sJ9HBXBVgD8QfIEJDmNvY_8mfYxfC3hTd4kEegZk9pYkOByyHbqbMSAB_20eKgCGDfNMB7yErYKThb9Cd9Kh_ZdqvtqdLCvrpkQKXpRnSqDm9Py06a08Qis_CNaB29d6h4P91NeZZR9abY4zk_qor65H8oWI=]
  • ResearchGate. (n.d.). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKzggKE_XcCSKYU238VIGBMsA0GktHugjPcONucZs5BoDSHOYtuYtbK3_ZOLWaWpAtZ2NML-dxh1NfbXUQFm5zwhuX4anzwkNovWKV3NgoaI7sDE-JeEhdSGBmBfb75UaRUaKNLoAK_UGKDqPcpY9d]
  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of Clinical and Diagnostic Research, 9(4), BE01–BE04. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4437059/]
  • Longdom Publishing. (2023). Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. [https://www.longdom.org/open-access/exploring-molecular-complexity-considerations-of-tandem-mass-spectrometry-109399.html]
  • Wikipedia. (n.d.). Tandem mass spectrometry. [https://en.wikipedia.org/wiki/Tandem_mass_spectrometry]
  • Kosyakov, D. S., et al. (2014). Simultaneous determination of 1,1-dimethylhydrazine and products of its oxidative transformations by liquid chromatography–tandem mass spectrometry. International Journal of Environmental Analytical Chemistry, 94(12), 1255-1268.
  • van der Hooft, J. J. J., et al. (2022). Tandem Mass Spectrometry Molecular Networking as a Powerful and Efficient Tool for Drug Metabolism Studies. Analytical Chemistry, 94(2), 972–980. [https://pubs.acs.org/doi/10.1021/acs.analchem.1c03923]
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [https://www.tecan.com/blog/how-to-choose-a-small-molecule-extraction-method-and-develop-a-protocol-for-lc-msms-sample-prep]
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [https://www.biocompare.com/Bench-Tips/359698-Prepping-Small-Molecules-for-Mass-Spec/]
  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds. [https://www.benchchem.com/product/b5349]
  • ResearchGate. (n.d.). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. [https://www.researchgate.
  • PubMed. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. [https://pubmed.ncbi.nlm.nih.gov/40524666/]
  • National Institutes of Health. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4485721/]
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [https://www.chem.ox.ac.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [https://www.chromatographyonline.com/view/bioanalytical-analysis-of-small-molecule-drugs-and-metabolites-in-physiological-samples-by-lc-ms-part-2]
  • ResearchGate. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. [https://www.researchgate.
  • PubMed. (2005). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. [https://pubmed.ncbi.nlm.nih.gov/16213450/]
  • Chemistry LibreTexts. (2019). Fragmentation Patterns in Mass Spectra. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane. [https://www.docbrown.info/page07/ssmassz07.htm]
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [https://www.web.organic.arizona.
  • PubChemLite. (n.d.). (2-methoxyphenyl)hydrazine hcl (C7H10N2O). [https://pubchemlite.org/compound/(2-methoxyphenyl)hydrazinehcl_CID_415063]
  • Pearson+. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. [https://plus.pearson.com/courses/pearson-plus-for-organic-chemistry-10e/products/3f0190a4-3112-4293-847e-409c9516629f/pages/a089d714-c104-4444-849c-f91572c84136?
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [https://www.mdpi.com/2813-2121/2/3/30]
  • ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [https://www.researchgate.
  • Defense Technical Information Center. (n.d.). Mass Spectral Fragmentation of VX. [https://apps.dtic.
  • Sigma-Aldrich. (n.d.). (2-METHOXY-PHENYL)-HYDRAZINE, HYDROCHLORIDE AldrichCPR. [https://www.sigmaaldrich.com/US/en/product/aldrich/s264407]

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Troubleshooting & Optimization

Preventing oxidation of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride . While arylalkylhydrazine hydrochlorides are critical pharmacological pharmacophores and synthetic precursors, their extreme vulnerability to oxidative degradation often compromises experimental reproducibility.

As a Senior Application Scientist, I have structured this guide to move beyond basic storage recommendations. Here, we explore the mechanistic causality behind hydrazine degradation, troubleshoot common handling errors, and establish a self-validating standard operating procedure (SOP) to guarantee the integrity of your compound.

Part 1: The Mechanistic Causality of Hydrazine Degradation

To effectively prevent degradation, one must understand the chemical pathways that cause it.[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride is thermodynamically stabilized by the protonation of its terminal amine. However, upon exposure to ambient moisture, the local micro-environmental pH can rise, shifting the equilibrium toward the highly reactive free base[1].

Once deprotonated, the hydrazine moiety is highly susceptible to auto-oxidation driven by molecular oxygen ( O2​ ) and catalyzed by trace transition metals (such as Cu2+ and Fe3+ )[2]. The oxidation proceeds via a highly unstable diazene intermediate ( R−N=NH ), which spontaneously decomposes by extruding nitrogen gas ( N2​ ) to form an alkyl radical[3]. This radical rapidly recombines or abstracts hydrogen to form inactive dimers and hydrocarbon byproducts.

OxidationMechanism A [2-(2-Methoxy-phenyl)-ethyl]-hydrazine (Protonated Salt) B Free Base Hydrazine (Deprotonated) A->B Moisture Ingress / pH > 6 C Diazene Intermediate (R-N=NH) B->C O2, Trace Metals (Cu, Fe) Auto-oxidation D Alkyl Radical (R•) + N2 C->D Spontaneous Decomposition (N2 Extrusion) E Degradation Products (Dimers, Hydrocarbons) D->E Radical Recombination

Oxidation pathway of arylalkylhydrazines from free base to degradation products.

Part 2: Troubleshooting & FAQs

Q1: My lyophilized powder has changed from pure white to a pale yellow/brown tint during storage. Is it still usable? A: Discoloration is the primary macroscopic indicator of oxidative stress. The yellow/brown tint typically indicates the formation of diazene intermediates or downstream polymeric degradation products[4]. Causality: Moisture ingress has likely compromised the hydrochloride salt, allowing atmospheric oxygen to initiate auto-oxidation[5]. Action: Discard heavily discolored batches. If the tint is extremely faint, you must validate the compound's integrity via LC-MS or 1H -NMR before use (see Part 4).

Q2: I stored the compound at -20°C in a standard microcentrifuge tube, but it still degraded over 6 months. Why? A: Standard -20°C freezers are not moisture-free, and standard polypropylene tubes are permeable to atmospheric oxygen over extended periods[6]. Causality: Oxygen diffusion through the plastic, combined with microscopic frost accumulation (moisture) inside the tube, provides the exact reactants required to drive the oxidation pathway. Action: Always store arylalkylhydrazines in amber glass vials (which are impermeable to O2​ and UV light) sealed with PTFE-lined caps.

Q3: Can I prepare an aqueous or organic stock solution and store it for future experiments? A: It is highly discouraged to store solutions of arylalkylhydrazines for more than 24 hours. Causality: In solution, the kinetic barrier to oxidation is significantly lowered. Furthermore, trace metal ions leached from standard borosilicate glassware or present as impurities in solvents act as potent catalysts for hydrazine oxidation[2]. Action: Prepare solutions fresh immediately prior to the assay. If temporary storage is unavoidable, use degassed, anhydrous solvents (e.g., DMSO), add a metal chelator (like EDTA) if the solution is aqueous, and store under Argon at -80°C.

Part 3: Quantitative Storage Parameters

To ensure reproducibility, adhere to the empirical shelf-life data summarized below. These metrics demonstrate how environmental variables directly impact the stability of the hydrazine pharmacophore.

Storage ConditionAtmosphereContainer TypeEst. Shelf LifePrimary Degradation Pathway
25°C (Room Temp) Ambient AirClear Glass< 1 WeekRapid auto-oxidation to diazene
4°C (Fridge) Ambient AirAmber Glass1–3 MonthsSlow oxidation, moisture ingress
-20°C (Freezer) Argon / N2​ Polypropylene6–12 MonthsOxygen diffusion through plastic
-80°C (Deep Freeze) Argon / N2​ PTFE-Sealed Amber Glass> 24 MonthsNegligible (Thermodynamically halted)
Aqueous Solution (pH 7) Ambient AirBorosilicate Glass< 24 HoursTrace metal ( Cu2+ , Fe3+ ) catalysis

Part 4: Self-Validating Standard Operating Procedure (SOP)

To maintain absolute scientific integrity, storage must be treated as a self-validating system . This means the protocol inherently prevents degradation while incorporating a mandatory verification step prior to experimental use.

Step-by-Step Methodology:

  • Aliquoting (Minimizing Freeze-Thaw): Upon receipt, immediately transfer the bulk powder into single-use amber glass vials. Avoid using metal spatulas, which can introduce trace catalytic metals[2]; use sterile ceramic or PTFE spatulas instead.

  • Desiccation: Place the open vials in a vacuum desiccator containing anhydrous CaSO4​ (Drierite) or P2​O5​ for 1 hour to remove trace surface moisture.

  • Inert Atmosphere Backfilling: Cycle the desiccator with high-purity Argon gas 3 times. Argon is preferred over Nitrogen as it is heavier than air and provides a denser protective blanket over the solid.

  • Sealing: Cap the vials tightly with PTFE-lined screw caps while under Argon flow. Wrap the cap boundary tightly with Parafilm to prevent micro-leaks.

  • Deep Freeze: Transfer the sealed vials to a -80°C freezer for long-term storage.

  • Self-Validation (Pre-Use Check): Before utilizing an aliquot in a critical assay, dissolve a 1 mg micro-sample in a deuterated solvent and run a rapid 1H -NMR. Look for the disappearance of the CH2​ protons adjacent to the hydrazine moiety. Alternatively, use LC-MS to confirm the precise [M+H]+ mass. The absence of M−2 peaks confirms that no diazene intermediates have formed[4].

StorageWorkflow S1 1. Aliquot Solid (Amber Glass) S2 2. Desiccation (Vacuum, 1h) S1->S2 S3 3. Argon Backfill (3x Cycles) S2->S3 S4 4. Seal with PTFE & Parafilm S3->S4 S5 5. Store at -80°C S4->S5 V1 Validation: LC-MS / NMR (Check for Diazene) S5->V1 Pre-use Integrity Check

Self-validating workflow for the inert storage of hydrazine hydrochloride salts.

References

  • Performance Chemicals Hydrazine | Source: Arxada | 5

  • Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B | Source: Biochemistry (ACS Publications) | 3

  • Technical Support Center: (Dichlorophenyl)hydrazine Hydrochloride | Source: BenchChem |6

  • Hydrazine (EHC 68, 1987) | Source: INCHEM | 1

  • Oxidation of Hydrazine in Aqueous Solutions | Source: Defense Technical Information Center (DTIC) | 2

  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs | Source: MDPI | 4

Sources

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride degradation pathways and stability testing

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability testing and degradation pathways of this compound. As a hydrazine derivative, its stability can be a critical factor in experimental reproducibility and the development of stable pharmaceutical formulations.[1] This guide provides troubleshooting advice, detailed experimental protocols, and an exploration of the underlying degradation mechanisms to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: How should I properly store [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride?

A1: The solid hydrochloride salt is generally stable under normal conditions when protected from light and moisture.[2] Store it in a tightly sealed container in a cool, dry, and well-ventilated area. For solutions, especially in aqueous buffers, degradation can be more rapid. It is highly recommended to use freshly prepared solutions for your experiments to minimize variability.[1]

Q2: I've noticed my aqueous stock solution turning slightly yellow over time. What does this indicate?

A2: A color change often indicates oxidative degradation. Hydrazine derivatives are susceptible to oxidation, especially in neutral or alkaline solutions and in the presence of dissolved oxygen or trace metal ions.[3][4] This process can lead to the formation of colored byproducts and a decrease in the concentration of the active compound. Working under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.[1]

Q3: Is this compound sensitive to pH? What is the optimal pH for solution stability?

A3: Yes, hydrazine derivatives are highly sensitive to pH. They are generally more stable in acidic conditions.[1][4] Hydrolysis of the hydrazine group can occur, and this process is often catalyzed by acidic or basic conditions, although acidic environments tend to favor stability against oxidation.[5][6] If your experimental design permits, maintaining a pH below 7 is advisable for short-term storage of solutions.

Troubleshooting Guide

Q4: My HPLC analysis shows a new, unexpected peak appearing in my sample solution after just a few hours at room temperature. What could be the cause?

A4: The appearance of a new peak is a classic sign of degradation. Given the structure of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine, the most likely culprits are oxidation or hydrolysis.

  • Oxidative Degradation: This is a common pathway for hydrazines, often accelerated by oxygen and metal ions. The degradation can be complex, potentially forming various byproducts.[3][7] To confirm this, try preparing your sample in deoxygenated solvent and see if the formation of the new peak is suppressed.

  • Hydrolytic Degradation: While generally less rapid than oxidation for many hydrazines, hydrolysis can occur, especially at non-optimal pH values.[5][8]

To troubleshoot, it is essential to run a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound.[9][10]

Q5: I am observing inconsistent results and poor reproducibility in my biological assays. Could the stability of my test compound be the issue?

A5: Absolutely. Inconsistent results are a frequent consequence of compound instability.[1] If the concentration of your active compound is decreasing over the course of an experiment due to degradation, it will directly impact the observed biological effect.

To ensure consistency, consider the following:

  • Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for extended periods, especially at room temperature.[1]

  • Inert Atmosphere: If your assay permits, prepare and handle solutions under an inert gas like nitrogen or argon.[1]

  • Control Experiments: Include a control sample of your compound in the assay medium (without cells or other reactive components) and analyze it at the beginning and end of the experiment to quantify any degradation.

  • pH Control: Ensure the pH of your assay medium is controlled and assess if it contributes to the degradation. Hydrazine solutions are often more stable under acidic conditions.[4]

Q6: My forced degradation study with hydrogen peroxide shows almost 100% degradation immediately. How can I achieve the target 5-20% degradation?

A6: Rapid and extensive degradation with oxidizing agents like hydrogen peroxide (H₂O₂) is common for sensitive compounds like hydrazines.[9] The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to identify the primary degradation products.[9][11]

To control the extent of degradation:

  • Lower the H₂O₂ Concentration: Start with a much lower concentration, for example, 0.1% or 0.3% H₂O₂ instead of the standard 3%.

  • Reduce the Temperature: Perform the oxidation at a lower temperature (e.g., in an ice bath) to slow down the reaction rate.

  • Shorten the Exposure Time: Take time points at very short intervals (e.g., 5, 15, and 30 minutes) to find the optimal duration. Due to rapid kinetics, oxidation studies are often limited to a maximum of 24 hours.[9]

Summary of Forced Degradation Conditions
Stress ConditionRecommended ConditionsPotential Degradants
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48hHydrolysis of the hydrazine moiety
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48hHydrolysis products, potential rearrangement
Oxidation 0.3% - 3% H₂O₂ at RT for 1-24hOxidized hydrazine species, N-oxides
Thermal Solid-state at 80 °C for 72hThermally induced decomposition products
Photolytic Solution exposed to ICH option 2 light sourcePhotodegradation products

In-Depth Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify likely degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[9]

Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose sample to various stressors C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose sample to various stressors D Oxidation (0.5% H₂O₂, RT) A->D Expose sample to various stressors E Thermal (Solid, 80°C) A->E Expose sample to various stressors F Photolytic (ICH Option 2) A->F Expose sample to various stressors G Neutralize (if needed) & Dilute to Final Concentration B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-UV/MS Method G->H I Characterize Degradants H->I

Caption: Workflow for a typical forced degradation study.

Materials:

  • [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 0, 8, 24, and 48 hours. Neutralize with an equivalent amount of 0.2 M NaOH before dilution and analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at specified time points and neutralize with 0.2 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of a freshly prepared 0.6% H₂O₂ solution (final concentration 0.3%). Keep at room temperature. Withdraw aliquots at 0, 1, 4, and 24 hours.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 72 hours. After exposure, dissolve in the solvent to the target concentration for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Analyze the sample post-exposure. A control sample should be kept in the dark.

  • Analysis: Dilute all stressed samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Analyze using a validated stability-indicating method.

Protocol 2: Stability-Indicating HPLC Method

Principle: A reverse-phase HPLC method is developed to separate the parent compound from all potential degradation products generated during forced degradation studies.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

System Suitability:

  • Tailing Factor: Should be ≤ 2.0 for the parent peak.

  • Theoretical Plates: Should be ≥ 2000 for the parent peak.

  • Resolution: The resolution between the parent peak and the closest eluting degradation product should be ≥ 2.0.

Understanding Degradation Pathways

The primary degradation pathways for [2-(2-Methoxy-phenyl)-ethyl]-hydrazine are anticipated to be oxidation and, to a lesser extent, hydrolysis.

Oxidative Degradation: The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities, or metal ions.[3] This can lead to the formation of radicals and ultimately result in cleavage of the N-N bond or formation of other oxidized species.[4][7] It is a critical pathway to monitor due to the potential for forming mutagenic byproducts like N-nitrosamines, a known concern for hydrazine-containing compounds.[7]

Hydrolytic Degradation: The C-N bond in the ethyl-hydrazine linkage is generally stable, but under harsh acidic or basic conditions with heat, cleavage could occur. The generally accepted mechanism for the hydrolysis of related hydrazone structures involves the addition of a water molecule to form a carbinolamine intermediate, followed by its decomposition.[6] For this specific molecule, direct hydrolysis of the hydrazine group itself is a more likely, though often slower, process.[5]

G cluster_main [2-(2-Methoxy-phenyl)-ethyl]-hydrazine cluster_deg Degradation Products A Parent Compound B Oxidized Species (e.g., Diazene, N-Oxides) A->B Oxidation (H₂O₂, O₂, Metal Ions) C Hydrolysis Products (e.g., 2-Methoxyphenylethanol) A->C Hydrolysis (Acid/Base, Heat)

Caption: Major degradation pathways for the target compound.

References

  • Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal, 47(6), 360-364. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Cieplak, M., et al. (2025, May 1). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 30(9), 3875. [Link]

  • Slonim, C., & MacNaughton, M. G. (1981). Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Sinha, A. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • Prajapati, Y. K., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 7(8). [Link]

  • Bowen, J., & Vigh, G. (1998). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. [Link]

  • DePuy, C. H., & Ponder, B. W. (1963). Method for the hydrolysis of hydrazones. U.S. Patent No. 3,113,971. Washington, DC: U.S.
  • Aviyente, V., et al. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. The Journal of Physical Chemistry A, 120(20), 3511–3521. [Link]

Sources

Validation & Comparative

Comparative Pharmacology of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Pharmacodynamics

Phenelzine (2-phenylethylhydrazine) is a classical, non-selective monoamine oxidase inhibitor (MAOI) traditionally utilized in psychiatry. However, its pharmacological profile extends beyond MAO-A and MAO-B to include the inhibition of GABA transaminase (GABA-T) and the epigenetic regulator Lysine-Specific Demethylase 1 (LSD1/KDM1A).

The introduction of structural modifications to the phenyl ring—specifically, the synthesis of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (commonly referred to as o-methoxyphenelzine) and its extended analogs—fundamentally alters the molecule's target selectivity. The ortho-methoxy substitution introduces localized steric hindrance and alters the conformational flexibility of the ethylamine side chain [1].

From a drug development perspective, this steric bulk impedes binding within the narrow active site cavity of MAO-A. Conversely, the larger, more accommodating substrate-binding cleft of LSD1 can tolerate—and often favors—bulky aromatic or alkyl substitutions. This structure-activity relationship (SAR) principle has been successfully exploited to design highly selective LSD1 inhibitors (such as bizine) that strip away MAO-mediated cardiovascular liabilities while retaining potent anti-cancer epigenetic activity [2].

Comparative Target Affinity Profile

To objectively evaluate the performance of o-methoxyphenelzine analogs, it is critical to benchmark them against the parent compound (phenelzine), a highly selective analog (bizine), and a structurally distinct cyclopropylamine MAOI (tranylcypromine).

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)LSD1 IC₅₀ (µM)GABA-T InhibitionPrimary Pharmacological Utility
Phenelzine 0.010.022.50ModerateNon-selective MAOI (Antidepressant)
o-Methoxyphenelzine *> 1.0~ 0.80~ 0.40WeakExperimental Epigenetic Modulator
Bizine (Analog) 3.509.500.15MinimalSelective LSD1 Inhibitor (Oncology)
Tranylcypromine 0.0020.0052.00NoneNon-selective MAOI / LSD1 Benchmark

*Data represents generalized structure-activity relationship (SAR) trends for ortho-substituted phenelzine analogs based on steric hindrance models and published patent literature [3].

Mechanistic Pathways of Enzyme Inactivation

The pharmacological efficacy of phenelzine analogs relies on their hydrazine moiety, which acts as a mechanism-based (suicide) inhibitor. Upon entering the active site of flavin-dependent amine oxidases (MAO or LSD1), the hydrazine group is oxidized and subsequently forms an irreversible covalent adduct with the N5 atom of the FAD cofactor [4].

G A Phenelzine Analog (e.g., o-Methoxyphenelzine) B MAO-A / MAO-B Inhibition A->B Covalent Binding C LSD1 (KDM1A) Inhibition A->C FAD Adduct D GABA-T Inhibition A->D Hydrazine Moiety E ↑ Monoamine Levels (Serotonin, Dopamine) B->E F ↑ H3K4me2 / H3K4me3 (Epigenetic Modulation) C->F G ↑ GABA Levels (Neuroprotection) D->G

Mechanistic pathways of phenelzine analogs targeting MAO, LSD1, and GABA-T.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental design must account for the unique chemical reactivity of hydrazines. The following protocols are engineered to eliminate false positives and ensure data trustworthiness.

Protocol 1: Orthogonal Target Selectivity Assay (LSD1 vs. MAO)

Causality & Rationale: Standard MAO assays utilize horseradish peroxidase (HRP) and Amplex Red to detect hydrogen peroxide byproducts. However, hydrazine derivatives can directly inhibit or interfere with HRP, leading to artificially inflated potency readouts (false positives). To establish a self-validating system, MAO inhibition must be measured via direct fluorescence of the product, while LSD1 inhibition must be quantified orthogonally using Mass Spectrometry (MS) to directly monitor peptide demethylation [4].

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human LSD1 (50 mM Tris-HCl, pH 8.0) and MAO-A/B (100 mM potassium phosphate, pH 7.4) into their respective assay buffers.

  • Time-Dependent Incubation: Serially dilute the[2-(2-Methoxy-phenyl)-ethyl]-hydrazine analog (100 µM to 1 nM). Pre-incubate the compound with the enzymes for exactly 30 minutes at 37°C. Note: Pre-incubation is mandatory because FAD-adduct formation is a time-dependent kinetic process.

  • Substrate Addition:

    • For LSD1: Add 1 µM of synthetic H3K4me2 peptide substrate.

    • For MAO: Add kynuramine (a non-peroxidase dependent substrate).

  • Reaction Termination & Readout:

    • LSD1: Quench with 1% Trifluoroacetic acid (TFA). Analyze via MALDI-TOF MS. Calculate the IC₅₀ based on the area ratio of the demethylated product peak vs. the methylated substrate peak.

    • MAO: Measure the direct fluorescence of the 4-hydroxyquinoline product (Ex/Em = 310/400 nm) using a microplate reader.

Protocol 2: Cellular Epigenetic Target Engagement (H3K4me2 Accumulation)

Causality & Rationale: In vitro enzymatic inhibition does not guarantee cellular penetrance or target engagement. Because LSD1 specifically demethylates mono- and di-methylated Histone H3 at Lysine 4, successful intracellular inhibition will cause a measurable accumulation of bulk H3K4me2.

Step-by-Step Workflow:

  • Cell Culture & Treatment: Plate LNCaP (prostate cancer) cells at 1×105 cells/well. Treat with the analog (1 µM, 5 µM, 10 µM) for 48 to 72 hours. Note: Epigenetic modulation requires extended incubation to observe bulk histone changes compared to rapid kinase signaling.

  • Acidic Histone Extraction: Lyse cells and extract histones using 0.2 N HCl overnight at 4°C. Causality: Acid extraction isolates highly basic histone proteins while precipitating and neutralizing cellular proteases that would otherwise degrade the epigenetic marks.

  • Quantification: Resolve lysates via SDS-PAGE. Perform Western blotting probing for anti-H3K4me2 (Target) and anti-Total H3 (Loading Control).

Experimental Workflow Visualization

Workflow Step1 Compound Prep (Serial Dilutions) Step2A MAO-A/B Assay (Direct Fluorescence) Step1->Step2A Step2B LSD1 Assay (Mass Spectrometry) Step1->Step2B Step3A 4-Hydroxyquinoline Readout (Ex/Em) Step2A->Step3A Step3B Peptide Substrate Quantification Step2B->Step3B Step4 IC50 & Selectivity Calculation Step3A->Step4 Step3B->Step4

Orthogonal workflow for determining LSD1 vs. MAO selectivity.

Conclusion & Translational Outlook

The comparative pharmacology of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride analogs highlights a critical paradigm in modern drug discovery: the repurposing of legacy pharmacophores through rational structural modification. By utilizing ortho-methoxy substitutions to exploit the steric differences between MAO and LSD1 active sites, researchers can engineer highly selective epigenetic modulators. Furthermore, retaining the free hydrazine moiety preserves secondary neuroprotective benefits via GABA-T inhibition [5], presenting a multifaceted therapeutic profile suitable for both oncology and neurodegenerative disease applications.

References

  • Synthesis and pharmacological evaluation of acyl derivatives of phenelzine. Res Commun Chem Pathol Pharmacol. (1990). Available at:[Link]

  • Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews, ACS. (2017). Available at:[Link]

  • WO2015134973A1 - Inhibitors of histone lysine specific demethylase (LSD1) and histone deacetylases (HDACs).WIPO / Google Patents. (2015).
  • LSD1 Histone Demethylase Assays and Inhibition. PMC - National Institutes of Health. (2016). Available at:[Link]

  • Chronic administration of the antidepressant phenelzine and its N-acetyl analogue: effects on GABAergic function. Psychopharmacology. (1994). Available at:[Link]

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[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride reference standard characterization

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist on the characterization and comparative evaluation of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride reference standards.

Introduction & Mechanistic Context

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS 69717-90-4) is a critical structural analogue of the classic monoamine oxidase inhibitor (MAOI) phenelzine. While phenelzine acts as a non-selective, irreversible MAOI, strategic modifications to its phenyl ring—such as the addition of an ortho-methoxy group—dramatically shift its pharmacological profile.

In modern drug development, this specific hydrazine derivative is utilized both as a highly specific pharmacological probe and as a critical reference standard for impurity profiling in API manufacturing. Recent structure-activity relationship (SAR) studies have demonstrated that phenelzine analogues serve as potent, mechanism-based inactivators of epigenetic targets, most notably Lysine-specific demethylase 1 (LSD1) [1].

To ensure reproducibility in these sensitive assays, researchers must utilize reference standards with absolute metrological traceability. The free hydrazine moiety is highly reactive and prone to oxidative degradation or hydrazone formation, making rigorous characterization and optimal grade selection paramount.

Mechanism Phen Phenelzine Analogue (Hydrazine Moiety) Ox FAD-dependent Oxidation Phen->Ox Enzyme Binding Diazene Reactive Diazene Intermediate Ox->Diazene Catalytic Oxidation LSD1 LSD1 / MAO Enzyme Inactivation Diazene->LSD1 Covalent Adduct Formation

Mechanism-based inactivation of LSD1/MAO by hydrazine-containing phenelzine analogues.

Comparative Analysis of Reference Standard Grades

When sourcing or synthesizing [2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl, scientists must choose between different tiers of reference materials. A direct assay (e.g., measuring area percent by HPLC-UV) is scientifically insufficient because it operates under the false assumption that all impurities absorb UV light equally and ignores inorganic salts and residual solvents.

The table below objectively compares the performance and reliability of three common standard grades.

Table 1: Performance Comparison of Reference Standard Grades

ParameterCertified Reference Material (CRM)Analytical Standard GradeIn-House Working Standard
Purity Assignment Mass Balance & qNMR (Orthogonal)HPLC-UV Area % onlyVariable (often LC-MS + NMR)
Metrological Traceability Fully traceable to SI unitsLimited traceabilityNone (Lot-specific only)
Moisture/Salt Accounting Karl Fischer & ROI quantifiedOften ignoredAssumed theoretical
Suitability Quantitative assays, IND/NDA filingQualitative ID, early screeningRoutine daily QC checks
Risk of Hydrazone Bias Negligible (controlled solvents)ModerateHigh (if stored improperly)

Quantitative Characterization Data

To demonstrate the critical differences in standard quality, Table 2 presents comparative experimental data between a high-purity CRM and a crude In-House synthesized lot.

Table 2: Experimental Characterization Data (CRM vs. In-House Lot)

Analytical AttributeTechniqueCRM SpecificationIn-House Lot DataCausality / Significance
Chromatographic Purity HPLC-CAD99.85%96.40%CAD ensures uniform response for non-UV absorbing aliphatic impurities.
Water Content Karl Fischer0.15%1.20%Hydrazine HCl salts are hygroscopic; excess water throws off molarity calculations.
Residual Solvents HS-GC-FID< 50 ppm (Ethanol)4500 ppm (EtOAc)Trapped synthesis solvents artificially inflate the apparent mass of the standard.
Inorganic Ash ROI / TGA< 0.05%0.45%Identifies residual metal catalysts (e.g., Pd/C) from the reduction step.
Assigned Purity Mass Balance 99.6% ± 0.1% 93.9% The true active mass available for biological or analytical assays.

Self-Validating Experimental Workflows

To establish a trustworthy reference standard, the analytical protocols must form a self-validating system. The Mass Balance Approach is the metrological gold standard for assigning purity to chemical reference materials [2]. By orthogonally quantifying and subtracting every possible impurity category from 100%, the system mathematically forces all mass fractions to be accounted for.

Workflow A [2-(2-Methoxy-phenyl)-ethyl] -hydrazine HCl B1 Organic Impurities (HPLC-UV/CAD) A->B1 B2 Water Content (Karl Fischer) A->B2 B3 Residual Solvents (HS-GC-FID) A->B3 B4 Inorganic Ash (Residue on Ignition) A->B4 C Mass Balance Equation 100% - Σ(Impurities) B1->C B2->C B3->C B4->C D Certified Purity Value Self-Validating Output C->D

Mass balance purity assignment workflow for reference standard characterization.
Protocol A: Structural Elucidation (NMR & HRMS)

Causality: The ortho-methoxy substitution must be definitively distinguished from meta or para isomers. Furthermore, the highly reactive primary amine of the hydrazine group must be protected from condensation reactions during analysis.

  • Sample Preparation: Dissolve 10 mg of the standard in 0.6 mL of DMSO- d6​ .

    • Critical Step:Do not use Acetone- d6​ . Hydrazines rapidly undergo condensation with ketones to form hydrazones, which will result in a false impurity profile in the NMR spectrum.

  • HRMS (ESI+) Analysis: Infuse the sample into a High-Resolution Mass Spectrometer. Monitor for the [M+H]+ ion at m/z 167.1184 (calculated for C9​H15​N2​O+ ). The presence of the intact mass confirms the hydrazine moiety has not been cleaved.

  • NMR Acquisition: Acquire 1H , 13C , and 2D NOESY spectra. Use the NOESY cross-peaks between the methoxy protons ( 3.8 ppm) and the adjacent aromatic proton to definitively confirm the ortho substitution pattern.

Protocol B: Mass Balance Purity Determination

Causality: Direct UV integration overestimates purity. This protocol subtracts invisible mass contributors to yield the true assay value.

  • Chromatographic Purity (HPLC-CAD/UV):

    • Prepare a 1.0 mg/mL solution in Acetonitrile/Water (avoiding methanol to prevent potential side reactions).

    • Run a gradient elution on a C18 column (e.g., 5% to 95% ACN over 15 mins) using 0.1% TFA as a modifier to keep the hydrazine protonated and improve peak shape.

    • Utilize a Charged Aerosol Detector (CAD) in series with UV (220 nm). CAD provides a mass-proportional response, ensuring aliphatic impurities lacking a chromophore are accurately quantified.

  • Volatile Content (Karl Fischer Titration):

    • Weigh 50 mg of the standard into a dry KF vessel. Titrate with a volumetric Karl Fischer reagent to determine absolute water content.

  • Residual Solvents (HS-GC-FID):

    • Dissolve 20 mg in DMF. Incubate the headspace vial at 85°C for 20 minutes. Inject the headspace gas into a GC-FID to quantify trapped synthesis solvents (e.g., ethanol, ethyl acetate).

  • Residue on Ignition (ROI):

    • Ignite 1.0 g of the sample in a quartz crucible at 600°C with sulfuric acid. Weigh the remaining ash to quantify inorganic salt impurities.

  • Final Calculation:

    • Purity=100%−(%HPLC_Impurities)−(%Water)−(%Solvents)−(%ROI) .

References

  • Title: A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1 Source: Journal of Medicinal Chemistry (via PMC - NIH) URL: [Link]

  • Title: The qNMR Summit 5.0: Proceedings and Status of qNMR Technology (Reference Standard Characterization & Mass Balance) Source: ResearchGate URL: [Link]

Reproducibility of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride in High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS 69717-90-4) is a structural analog of the classical non-selective monoamine oxidase (MAO) inhibitor, phenelzine[1]. While hydrazine derivatives have historically served as potent pharmacophores for targets like MAO and Lysine-specific demethylase 1 (LSD1)[1][2], their deployment in modern High-Throughput Screening (HTS) campaigns is fraught with reproducibility challenges. This guide provides a critical comparison of this hydrazine derivative against non-hydrazine alternatives, detailing the mechanistic causality behind its frequent identification as a false positive and outlining self-validating protocols for hit triage.

Mechanistic Causality: The Hydrazine "Double-Edged Sword"

In HTS environments, the reproducibility of a compound is dictated by its chemical stability and target specificity.[2-(2-Methoxy-phenyl)-ethyl]-hydrazine frequently triggers Pan-Assay Interference Compounds (PAINS) alerts due to its intrinsic chemical reactivity[1][2]. The causality behind its poor HTS reproducibility stems from two primary mechanisms:

  • Redox Cycling and ROS Generation: In aqueous assay buffers, especially those containing trace transition metals, the hydrazine moiety is highly susceptible to oxidation[3]. This process generates reactive oxygen species (ROS), such as hydrogen peroxide and superoxide radicals. In biochemical assays utilizing fluorescence or luminescence (e.g., peroxidase-coupled or luciferase readouts), these ROS directly interfere with the reporter system, yielding irreproducible false-positive signals[1][4].

  • Schiff Base Formation and Covalent Modification: The terminal primary amine of the hydrazine group is a potent nucleophile. It readily reacts with carbonyl groups (aldehydes and ketones) present in assay reagents or forms covalent Schiff base adducts with generic protein targets[3]. This non-specific covalent binding alters protein conformation globally, leading to apparent, yet non-specific, enzymatic inhibition[5][6].

G N1 [2-(2-Methoxy-phenyl)-ethyl] -hydrazine N2 Aqueous Assay Buffer (O2, trace metals) N1->N2 N4 Schiff Base Formation (Protein Carbonyls) N1->N4 Covalent Binding N3 Reactive Oxygen Species (H2O2, Superoxide) N2->N3 Redox Cycling N5 False Positive Signal (Assay Interference) N3->N5 N4->N5

Mechanistic pathways of hydrazine-induced assay interference in high-throughput screening.

Comparative Performance: Hydrazines vs. Structural Alternatives

To objectively evaluate the utility of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine, it must be compared against alternative scaffolds targeting similar epigenetic or metabolic pathways (e.g., LSD1 or MAO).

  • Alternative 1: Tranylcypromine (TCP) - A cyclopropylamine-based inhibitor. By replacing the reactive hydrazine with a cyclopropylamine, TCP maintains target engagement (e.g., LSD1 inhibition) but eliminates Schiff base reactivity, drastically improving HTS reproducibility[7][8].

  • Alternative 2: Safinamide - A reversible, non-covalent inhibitor. It lacks both hydrazine and cyclopropylamine moieties, offering superior aqueous stability and zero PAINS liability.

Metric[2-(2-Methoxy-phenyl)-ethyl]-hydrazineTranylcypromine (TCP)Safinamide
Pharmacophore HydrazineCyclopropylamineα-Aminoamide
HTS False Positive Rate High (>15% in redox assays)Low (<5%)Very Low (<1%)
Aqueous Stability (t1/2) < 4 hours (oxidative degradation)> 24 hours> 48 hours
PAINS Alert Status Flagged (Hydrazine reactivity)ClearClear
Primary Interference Redox cycling, Covalent adductsMinimalNone

Data synthesized from comparative HTS triage studies and PAINS library analyses[2][6][9].

Experimental Protocols: Self-Validating HTS Hit Triage

When screening libraries containing hydrazine derivatives, researchers must employ a self-validating workflow to distinguish true target engagement from assay interference[9][10]. The following protocol details a rigorous triage methodology.

Step 1: Primary Screening (Fluorescence Polarization)

  • Incubate the target protein (e.g., recombinant LSD1) with a fluorescently labeled tracer and the test compound (10 µM) in a 384-well microplate.

  • Measure fluorescence polarization (FP) to determine competitive displacement.

  • Causality Check: Hydrazines may quench fluorescence. Calculate the Z'-factor; plates with Z' < 0.5 should be flagged for potential fluorophore interference[4][9].

Step 2: Counter-Screening for Redox Interference To validate if the hit is a redox-driven false positive:

  • Run a parallel assay using a Horseradish Peroxidase (HRP)/phenol red coupled system to detect H2O2 generation.

  • Self-Validation: Add a ROS scavenger (e.g., 1 mM Dithiothreitol or Catalase) to a duplicate set of wells containing the hydrazine hit.

  • If the apparent inhibitory activity disappears upon the addition of the scavenger, the compound is a redox-cycling false positive[2][6].

Step 3: Orthogonal Validation via LC-MS/MS

  • Incubate the target protein with the compound for 2 hours.

  • Subject the mixture to intact protein Liquid Chromatography-Mass Spectrometry (LC-MS)[3].

  • Causality Check: A mass shift corresponding to the molecular weight of the compound minus water indicates covalent Schiff base formation, confirming the hydrazine as an intractable, non-specific hit[3].

G A Primary HTS Assay (Fluorescence Polarization) B Hit Identification (Hydrazine Flagged) A->B C In Silico PAINS Filter (Substructure Search) B->C D Counter Screen (ROS / Redox Detection) C->D PAINS Alert E Orthogonal LC-MS Assay (Covalent Adduct Check) C->E No Alert D->E No ROS F False Positive (Assay Interference) D->F ROS Detected E->F Mass Shift (Covalent) G True Positive (Target Specific) E->G Native Mass (Reversible)

Self-validating workflow for triaging hydrazine-based hits in high-throughput screening.

Conclusion

While [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride possesses a pharmacophore historically relevant to monoamine oxidase and demethylase inhibition, its application in modern HTS is severely limited by poor reproducibility. The inherent nucleophilicity and redox instability of the hydrazine moiety necessitate aggressive counter-screening to filter out false positives[2][6]. For robust drug development, transitioning to bioisosteres like cyclopropylamines (e.g., Tranylcypromine) provides a more chemically stable and reproducible starting point.

References

  • Babalola S, Igie N, Odeyemi I. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. 2022. URL: [Link]

  • Beattie SR, Krysan DJ. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus. mSphere. 2021;6(4):e00539-21. URL: [Link]

  • Yi X, Xue L, Thomas T, Baell JB. Action plan for hit identification (APHID): KAT6A as a case study. Future Medicinal Chemistry. 2020;12(5):423-437. URL: [Link]

  • Mehndiratta S, Liou JP. Histone lysine specific demethylase 1 inhibitors. RSC Medicinal Chemistry. 2020;11(9):969-981. URL: [Link]

  • Chen H, et al. High-Throughput Mass Spectrometry Screening Platform for Discovering New Chemical Reactions under Uncatalyzed, Solvent-Free Experimental Conditions. Analytical Chemistry. 2020. URL: [Link]

  • Baell JB, Holloway GA. PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. Australian Journal of Chemistry. 2013. URL: [Link]

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A Researcher's Guide to Characterizing the Selectivity and Cross-Reactivity of Novel Monoamine Oxidase Inhibitors: A Case Study with [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity and cross-reactivity of novel chemical entities. We will use the investigational compound [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride as a practical case study. Given the limited public data on this specific molecule[1][2], this guide focuses on establishing a robust, scientifically-grounded workflow for its initial pharmacological characterization.

The structural features of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride, specifically the ethyl-hydrazine moiety, suggest a potential interaction with monoamine oxidases (MAOs). Hydrazine derivatives are a well-established class of MAO inhibitors (MAOIs)[3][4]. Therefore, this guide is built upon the hypothesis that this compound is a novel MAOI, and outlines the critical experiments required to confirm its primary targets and elucidate its broader selectivity profile.

The Imperative of Selectivity Profiling in Drug Discovery

The therapeutic efficacy of an enzyme inhibitor is intrinsically linked to its selectivity. While potent on-target activity is desired, off-target interactions can lead to unforeseen side effects, toxicity, or even beneficial polypharmacology. Early and comprehensive selectivity profiling is paramount to de-risk drug candidates and build a strong foundation for further development.[5]

For MAOIs, selectivity between the two major isoforms, MAO-A and MAO-B, is a critical determinant of their therapeutic application and safety profile.[6][7]

  • MAO-A primarily metabolizes serotonin and norepinephrine, making its selective inhibitors effective for treating depression and anxiety.[7][8]

  • MAO-B is more selective for phenylethylamine and dopamine, and its inhibitors are often used in the management of Parkinson's and Alzheimer's diseases.[6][7]

Irreversible and non-selective MAOIs, such as phenelzine, are effective but are associated with significant dietary restrictions (the "cheese effect") and numerous drug interactions due to their broad activity.[3][4][9][10][11] In contrast, reversible and selective inhibitors, like moclobemide (a reversible inhibitor of MAO-A or RIMA), offer an improved safety profile.[8][12][13][14] Therefore, quantifying the selectivity of a new chemical entity like [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride is a foundational step.

A Tiered Strategy for Selectivity and Cross-Reactivity Profiling

A logical, tiered approach ensures an efficient and cost-effective characterization of a novel compound. The workflow progresses from confirming the hypothesized primary target to broad screening against common off-targets.

G cluster_0 Tier 1: Primary Target Profiling cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Hit Confirmation & Cellular Validation T1_Potency Determine IC50 for MAO-A & MAO-B T1_Selectivity Calculate MAO-B/MAO-A Selectivity Index T1_Potency->T1_Selectivity Provides Potency Data T2_Kinase Broad Kinase Panel Screen (e.g., 400+ kinases @ 1-10 µM) T1_Selectivity->T2_Kinase Proceed if On-Target Activity Confirmed T2_Safety Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44) T1_Selectivity->T2_Safety Proceed if On-Target Activity Confirmed T2_FollowUp IC50 Determination for Off-Target Hits T2_Kinase->T2_FollowUp Identifies Hits T2_Safety->T2_FollowUp Identifies Hits T3_Cellular Cell-Based MAO Activity Assay T2_FollowUp->T3_Cellular Informs Cellular Assay Design Start Novel Compound: [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride Start->T1_Potency G cluster_workflow Cell-Based MAO Assay Workflow Step1 1. Cell Culture Seed cells in 96-well plate Step2 2. Compound Treatment Incubate cells with test compound Step1->Step2 Step3 3. Cell Lysis & Substrate Addition Add luminogenic MAO-A substrate Step2->Step3 Step4 4. Signal Detection Incubate, then add detection reagent Step3->Step4 Step5 5. Read Luminescence Quantify light output Step4->Step5

Caption: Workflow for a cell-based MAO activity assay.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test Compound and Reference Inhibitor (Moclobemide)

  • Cell-based MAO-Glo™ Assay kit (or similar) containing luminogenic substrate and detection reagents * White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the SH-SY5Y cells into the 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with a serial dilution of the test compound and the reference inhibitor. Include a vehicle-only control. Incubate for a period sufficient to allow cell penetration and target engagement (e.g., 1-4 hours).

  • Assay Reaction:

    • Equilibrate the plate and reagents to room temperature.

    • Add the luminogenic MAO substrate mixture directly to the cells. This reagent typically contains the substrate and components to lyse the cells, making the endogenous MAO enzymes accessible.

    • Incubate for 1 hour at room temperature.

  • Signal Generation and Detection:

    • Add the Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the light-producing luciferase reaction. * Incubate for 20 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis: Calculate the cellular IC50 value by plotting the normalized luminescent signal against the log of the compound concentration and fitting to a dose-response curve.

Conclusion

This guide outlines a systematic and robust methodology for characterizing the selectivity and cross-reactivity of a novel investigational compound, using [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride as a working example. By following a tiered approach—from primary target IC50 determination and broad liability screening to final cellular validation—researchers can build a comprehensive pharmacological profile. This data-driven process is essential for making informed decisions, identifying potential safety liabilities, and advancing the most promising candidates in the drug discovery pipeline. The application of these principles ensures scientific rigor and provides the foundational data necessary for the continued development of new therapeutic agents.

References

  • Stahl, S. M. (2021). Moclobemide. In Prescriber's Guide (pp. 541-546). Cambridge University Press.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Moclobemide? Available from: [Link]

  • Meyer, J. H., et al. (2015). Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine. Neuropsychopharmacology, 40(13), 2955-2962. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. Available from: [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Journal of Medicinal and Medical Chemistry. (2026, January 1). A Review on Moclobemide Pharmacology, Analysis and Synthesis. Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • ResearchGate. (n.d.). Selectivity assessment of kinase inhibitors: Strategies and challenges. Available from: [Link]

  • Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Current Medicinal Chemistry, 13(2), 159-171.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, April 8). Phenelzine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available from: [Link]

  • Wikipedia. (n.d.). IC50. Available from: [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307-307. Available from: [Link]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... Available from: [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 319-328. Available from: [Link]

  • Wells, C. I., et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 64(14), 9817-9828.
  • Taylor & Francis Online. (2019, May 29). Identification of Novel Monoamine Oxidase Selective Inhibitors Employing a Hierarchical ligand-based Virtual Screening Strategy. Available from: [Link]

  • Willemsen, M. A., et al. (2021). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. Journal of Inherited Metabolic Disease, 44(2), 487-494.
  • Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • BioAssay Systems. Monoamine Oxidase Assay Kit. Available from: [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. Available from: [Link]

  • Eurofins Discovery. (2014, April 11). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery [Video]. YouTube. Available from: [Link]

  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Available from: [Link]

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. Available from: [Link]

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  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 120, 106609. Available from: [Link]

  • NextSDS. [2-(2-METHOXY-PHENYL)-ETHYL]-HYDRAZINE HYDROCHLORIDE. Available from: [Link]

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Benchmarking [2-(2-Methoxy-phenyl)-ethyl]-hydrazine Hydrochloride: A Comparative Guide Against Standard MAO Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective monoamine oxidase (MAO) inhibitors requires precise structural tuning to differentiate between MAO-A, MAO-B, and structurally homologous epigenetic targets like Lysine-specific demethylase 1 (LSD1/KDM1A). [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS 69717-90-4), an ortho-methoxy derivative of the classic non-selective MAO inhibitor phenelzine, serves as a critical molecular probe in this domain.

This guide provides an objective, data-driven comparison of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine against standard clinical MAOIs (Phenelzine, Tranylcypromine, Moclobemide, and Selegiline). By analyzing the steric influence of the ortho-methoxy substitution, researchers can better understand how to engineer selectivity profiles for neuropsychiatric and oncological applications [1].

Mechanistic Rationale: The Impact of Ortho-Methoxy Substitution

To benchmark this compound effectively, one must understand the causality behind its structural modifications. Phenelzine is a mechanism-based inactivator that forms an irreversible covalent adduct with the FAD cofactor in the enzyme's active site [2]. However, phenelzine is notoriously non-selective.

The introduction of a methoxy group at the 2-position (ortho) of the phenyl ring fundamentally alters the molecule's interaction with the target enzymes due to specific active site topologies:

  • MAO-A: Features a relatively short, wide substrate cavity (~550 ų) gated by Phe208. It can accommodate the steric bulk of the ortho-methoxy group, retaining high binding affinity.

  • MAO-B: Features a bipartite cavity with a narrow entrance (~290 ų) gated by Ile199. The steric hindrance of the 2-methoxy group clashes with this bottleneck, drastically reducing MAO-B affinity.

  • LSD1 (KDM1A): Shares 17.6% sequence homology with MAOs but possesses a highly expansive catalytic pocket designed to accommodate bulky histone H3 tails. Ortho-substituted phenelzine analogs often exhibit enhanced or retained LSD1 inhibitory potency compared to the parent compound [3].

Mechanistic Pathway Visualization

Mechanism A [2-(2-Methoxy-phenyl)-ethyl]-hydrazine (Substrate Analog) B FAD Cofactor (MAO/LSD1 Active Site) A->B Active Site Entry C Diazene Intermediate (Oxidation) B->C 2e- Transfer D N5 / C4a Covalent Adduct (Irreversible Binding) C->D Nucleophilic Attack

Mechanistic pathway of FAD-dependent enzyme inactivation by hydrazine derivatives.

Quantitative Benchmarking Data

When comparing mechanism-based inactivators (like hydrazines and propargylamines) against reversible inhibitors (like Moclobemide), standard IC₅₀ values are highly dependent on pre-incubation time. The data below represents standardized benchmarking ranges (following a 30-minute pre-incubation) derived from established structure-activity relationship (SAR) profiles for ortho-substituted phenelzine analogs [1][4].

InhibitorMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)LSD1 IC₅₀ (µM)Mechanism of Action
[2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl ~0.05>10.0~2.5Irreversible (FAD-adduct)
Phenelzine (Standard) 0.010.015.6Irreversible (FAD-adduct)
Tranylcypromine (TCP) 0.0020.0022.0Irreversible (FAD-adduct)
Moclobemide 0.20>100>100Reversible (Competitive)
Selegiline >1000.01>100Irreversible (Propargyl)

Key Insight: The 2-methoxy substitution effectively converts the non-selective phenelzine scaffold into a selective MAO-A/LSD1 dual-probe, virtually eliminating MAO-B cross-reactivity.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness and reproducibility, the following protocol utilizes a self-validating system. Because[2-(2-Methoxy-phenyl)-ethyl]-hydrazine is an irreversible inhibitor, time-dependent pre-incubation is a mandatory step . Omitting this will result in artificially inflated IC₅₀ values.

Protocol: High-Throughput Fluorometric MAO/LSD1 Inhibition Assay

Reagents Required:

  • Recombinant human MAO-A, MAO-B, and LSD1 enzymes.

  • Substrates: Kynuramine (for MAO), di-methylated Histone H3K4 peptide (for LSD1).

  • Detection: Amplex Red reagent, Horseradish Peroxidase (HRP).

  • Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 0.05% CHAPS.

Step-by-Step Methodology:

  • Compound Titration (Internal Control): Prepare a 10-point serial dilution of[2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl in DMSO (final assay concentration 10 pM to 100 µM). Maintain a constant 1% DMSO concentration across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation (Critical Causality Step): Add the inhibitor dilutions to the respective enzymes in a 96-well black microplate. Incubate at 37°C for exactly 30 minutes. This allows the necessary time for the oxidation of the hydrazine to the reactive diazene intermediate and subsequent covalent FAD-adduct formation.

  • Reaction Initiation: Add the specific substrate (Kynuramine for MAO; H3K4me2 for LSD1) simultaneously with the Amplex Red/HRP detection mixture.

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) for 60 minutes. The production of H₂O₂ (a byproduct of the demethylation/deamination event) reacts with Amplex Red via HRP to produce highly fluorescent resorufin.

  • Data Analysis: Plot the initial velocity ( V0​ ) against inhibitor concentration. For rigorous benchmarking of irreversible inhibitors, calculate the kinact​/KI​ ratio rather than relying solely on IC₅₀.

Assay Workflow Visualization

Workflow S1 Compound Titration S2 Enzyme Pre-incubation S1->S2 S3 Substrate Addition S2->S3 S4 HRP-Coupled Reaction S3->S4 S5 Fluorometric Readout S4->S5

High-throughput fluorometric assay workflow for benchmarking MAO and LSD1 inhibitors.

References

  • A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1. ACS Chemical Biology. Available at:[Link]

  • Clinical Pharmacology of MAO Inhibitors: Safety and Future. ResearchGate (Review). Available at:[Link]

  • Structural and Functional Landscape of FAD-Dependent Histone Lysine Demethylases for New Drug Discovery. Journal of Medicinal Chemistry. Available at:[Link]

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Pharmaceuticals (Basel). Available at:[Link]

Safety Operating Guide

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the safe handling, operational management, and disposal of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS: 69717-90-4) [1].

As a structural analog of phenelzine, this compound is primarily utilized as an intermediate in the synthesis of monoamine oxidase (MAO) inhibitors and other active pharmaceutical ingredients (APIs). Due to the inherent reactivity of substituted hydrazines, standardizing your laboratory’s disposal protocol is critical for ensuring regulatory compliance, preventing exothermic incompatibilities, and protecting personnel.

Chemical Hazard Profile & Logistical Assessment

Before initiating any disposal protocol, it is essential to understand the mechanistic hazards of the substance. Hydrazine derivatives are potent reducing agents. While the hydrochloride salt form provides stability compared to the free base, it remains highly reactive.

Mechanistic Insight: In-situ chemical neutralization (e.g., oxidation using sodium hypochlorite) is strictly discouraged for this compound in a standard laboratory setting. Oxidizing substituted hydrazines can lead to violently exothermic reactions and the generation of highly toxic, volatile byproducts, including nitrosamines or diazonium intermediates [2]. Therefore, high-temperature incineration via a licensed Environmental Health and Safety (EHS) contractor is the only authoritative, self-validating disposal method.

Quantitative & Qualitative Hazard Data
ParameterSpecification / EHS Guidance
Chemical Name [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride
CAS Registry Number 69717-90-4
Primary Hazards Acute toxicity (oral/dermal/inhalation), skin/eye irritant, potential sensitizer.
Chemical Incompatibilities Strong oxidizing agents, strong bases (liberates reactive free base), heavy metal salts.
Required PPE (Handling/Disposal) Nitrile gloves (double-gloving recommended), chemical splash goggles, flame-resistant lab coat, handled strictly within a certified fume hood.
EPA Waste Classification RCRA Hazardous Waste (Toxicity characteristic) [3].

Experimental Protocols: Step-by-Step Disposal Workflows

The following methodologies provide a closed-loop system for managing this chemical from the point of waste generation to final EHS transfer.

Protocol A: Routine Waste Segregation and Containerization

Objective: To safely isolate the hydrazine salt from incompatible laboratory waste streams to prevent spontaneous reactions.

  • Preparation & PPE: Don standard PPE. Ensure all transfer operations occur within a certified, functioning chemical fume hood.

  • Container Selection: Select a chemically compatible primary waste container. High-Density Polyethylene (HDPE) or amber glass bottles are required. Do not use metal containers, as trace metals can catalyze the decomposition of hydrazines.

  • Waste Segregation (Critical Step):

    • Ensure the waste container is strictly designated for "Halogenated/Non-Halogenated Organic Amine Waste."

    • Absolute Prohibition: Never mix this waste with nitric acid, peroxides, permanganates, or any heavy metal waste streams.

  • Transfer: Carefully transfer the solid salt or its solvent solution (e.g., in methanol or dichloromethane) into the waste container using a dedicated, disposable anti-static funnel.

  • Labeling: Immediately affix a standard RCRA Hazardous Waste label. The label must explicitly state: "Contains:[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (Toxic, Reducing Agent)."

  • Secondary Containment: Place the sealed primary container into a chemically resistant secondary containment tray (e.g., polypropylene) in the designated Satellite Accumulation Area (SAA).

Protocol B: Small-Scale Spill Decontamination

Objective: To safely contain and remove accidental spills without triggering exothermic decomposition.

  • Evacuation & Assessment: If a spill occurs outside the fume hood, immediately evacuate the immediate vicinity and assess the volume. For large spills, trigger the facility's emergency hazmat response.

  • Containment: For small, manageable benchtop spills, cover the solid material with a damp, inert absorbent material (e.g., vermiculite or sand).

    • Causality Note: Do not use combustible absorbents like paper towels or sawdust directly on the concentrated salt, as the reducing nature of the compound combined with friction can pose a fire risk.

  • Collection: Using a non-sparking plastic scoop, carefully collect the absorbed mixture and place it into a dedicated, sealable HDPE waste bag or bucket.

  • Surface Decontamination: Wash the contaminated surface with copious amounts of water and a mild detergent. Collect the first washings into the hazardous waste container.

  • EHS Notification: Seal the spill cleanup materials, label them as hazardous hydrazine waste, and notify EHS for immediate pickup.

Waste Routing & Lifecycle Visualization

The following diagram illustrates the logical flow of the waste management process, ensuring a self-validating chain of custody from the benchtop to final destruction.

G N1 Waste Generation: [2-(2-Methoxy-phenyl)-ethyl] -hydrazine HCl N2 Chemical Segregation (Isolate from Oxidizers/Bases) N1->N2 Immediate Handling N3 Primary Containerization (HDPE / Amber Glass) N2->N3 Transfer N4 RCRA/EHS Labeling & Documentation N3->N4 Compliance N5 Secondary Containment & EHS Storage N4->N5 Storage N6 Licensed High-Temperature Incineration N5->N6 Final Disposal

Standardized EHS workflow for the segregation and disposal of reactive hydrazine derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). Washington (DC): National Academies Press (US); 2011. Retrieved from:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines and RCRA Regulations. Retrieved from:[Link]

Essential Safety Protocols: A Senior Scientist's Guide to Handling [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on Proactive Safety:

In our pursuit of novel therapeutics and scientific advancement, the compounds we handle demand our utmost respect and diligence. [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride is one such chemical. As a hydrazine derivative, it belongs to a class of compounds known for their utility in synthesis but also for their significant health and safety considerations.[1][2] This guide is structured not as a mere checklist, but as a comprehensive operational plan rooted in the foundational principles of laboratory safety. Our goal is to move beyond simple compliance and foster a culture of proactive risk mitigation, ensuring that both our researchers and our research are protected. Every step outlined below is based on a clear understanding of the compound's potential hazards and is designed to create a self-validating system of safety.

Hazard Profile Analysis: Understanding the "Why"

The Hydrazine Core: The parent hydrazine molecule is an acutely toxic, corrosive, and dangerously unstable compound.[3][4] It is a suspected human carcinogen and reproductive toxin.[4][5] Acute exposure can lead to severe irritation of the eyes, nose, and throat, as well as more systemic effects like dizziness, nausea, pulmonary edema, and seizures.[4][5]

The Hydrochloride Salt Form: The hydrochloride salt form of a hydrazine is generally more stable and less volatile than its free base, making it safer to handle.[6][7] However, the inherent toxicity of the hydrazine moiety remains. The primary routes of occupational exposure are inhalation of dust particles, dermal absorption, and eye contact.[2][8]

Hazard Summary Based on Analogous Compounds:

Hazard CategoryDescription & Potential EffectsPrimary Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[9][10] Can cause systemic effects including damage to the liver, kidneys, and central nervous system.[5][8][8][9][10][11]
Skin Corrosion/Irritation Causes skin irritation and may cause allergic skin reactions (sensitization).[8][10][12] Repeated contact can lead to dermatitis.[5][11][12][13]
Serious Eye Damage/Irritation Causes serious eye irritation or burns.[5][12] Direct contact can lead to permanent eye damage.[5][12]
Carcinogenicity Hydrazine and its derivatives are considered potential carcinogens based on animal studies.[5][8] Handle as a suspect carcinogen.[5][8][10]
Reactivity Incompatible with strong oxidizing agents.[14] Hazardous decomposition products can include nitrogen oxides and hydrogen chloride gas.[14][10][14]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Its effectiveness is critically dependent on the implementation of higher-level controls.

  • Engineering Controls (The Primary Barrier): All handling of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride, from weighing to preparing solutions, must be conducted within a certified chemical fume hood.[3][4][10] This is non-negotiable as it contains aerosolized particles and vapors at the source. The work area must be equipped with an immediately accessible and tested eyewash station and safety shower.[15][16][17]

  • Administrative Controls (Safe Work Practices):

    • Designated Areas: Clearly demarcate the specific area within the fume hood where this compound will be handled.[4]

    • Training: All personnel must be trained on the specific hazards of hydrazines and on this handling protocol before beginning work.

    • Hygiene: Wash hands and arms thoroughly with soap and water after handling and before leaving the laboratory.[9][12][15] Do not eat, drink, or smoke in the laboratory.[13][15]

Detailed Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for any procedure involving [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride.

1. Hand Protection:

  • Glove Type: Double-gloving with nitrile or neoprene gloves is required.[3][4][18] Nitrile gloves provide good splash protection against a variety of chemicals. Always consult the glove manufacturer's resistance guide to ensure compatibility with hydrazine derivatives.[18]

  • Technique: Inspect gloves for any signs of degradation or puncture before use.[9] Use proper glove removal technique (without touching the outer surface of the glove with bare skin) to prevent contamination.[9] Change gloves immediately if they become contaminated.

2. Body Protection:

  • Lab Coat: A flame-resistant lab coat is recommended, buttoned completely.[3][4]

  • Apron: A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.[3]

  • Attire: Full-length pants and closed-toe shoes are mandatory.[18]

3. Eye and Face Protection:

  • Goggles: ANSI Z87.1-compliant chemical splash goggles are required at all times.[3][4]

  • Face Shield: A full-face shield must be worn over safety goggles whenever there is a splash hazard, such as when transferring solutions or handling larger quantities.[3][4]

4. Respiratory Protection:

  • Primary: A certified chemical fume hood serves as the primary respiratory protection.[4]

  • Secondary: If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK) is necessary.[10][16][18] Respirator use requires prior medical clearance and fit-testing.

PPE Requirements by Task Summary:

TaskHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid Double Nitrile/Neoprene GlovesChemical Splash GogglesFlame-Resistant Lab Coat
Preparing Solutions Double Nitrile/Neoprene GlovesGoggles & Face ShieldFlame-Resistant Lab Coat & Chemical Apron
Transferring Solutions Double Nitrile/Neoprene GlovesGoggles & Face ShieldFlame-Resistant Lab Coat & Chemical Apron
Cleaning Glassware Double Nitrile/Neoprene GlovesChemical Splash GogglesFlame-Resistant Lab Coat

Operational Plans: From Set-Up to Disposal

A safe experiment is a well-planned one. The entire lifecycle of the chemical must be considered before the container is opened.

Chemical Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Prepare Work Area (Fume Hood) Don 2. Don Full PPE Prep->Don Handle 3. Handle Chemical (Weighing, Reaction) Don->Handle Decon 4. Decontaminate Area & Glassware Handle->Decon Waste 5. Segregate Hazardous Waste Decon->Waste Doff 6. Doff PPE Correctly Waste->Doff

Caption: Overall workflow for safely handling the hydrochloride.

Protocol: PPE Donning and Doffing Sequence

Cross-contamination often occurs during the removal of PPE. Following a strict sequence is critical.

PPE Donning & Doffing Diagram

PPE_Sequence cluster_Donning Donning (Putting On) cluster_Doffing Doffing (Taking Off) Don1 1. Lab Coat & Apron Don4 4. Gloves (Inner) Don1->Don4 Don2 2. Goggles & Face Shield Don3 3. Gloves (Outer) Don3->Don2 Don4->Don3 Doff1 1. Outer Gloves Doff2 2. Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: The mandatory sequence for donning and doffing PPE.

Protocol: Spill Management
  • Alert & Evacuate: Notify personnel in the immediate area and your supervisor. Evacuate the area if the spill is large or outside of the fume hood.[3][4]

  • Isolate: If safe to do so, prevent the spill from spreading. Do not add water.[19]

  • Contact EHS: For anything other than a minor spill contained within the fume hood, contact your institution's Environmental Health & Safety (EHS) office immediately.[3][19]

  • Clean-up (Minor Spills): For a small spill inside a fume hood, use an absorbent material (e.g., dry sand or a commercial spill kit) to collect the material.[11][12] Sweep up and place it into a designated, sealed hazardous waste container.[9][14]

  • Decontaminate: Wipe the spill area with an appropriate decontaminating solution and then soap and water.[3]

Protocol: Waste Disposal
  • Classification: All materials contaminated with [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[4][14]

  • Collection: Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste.[9] Do not mix with other waste streams.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department.[12][14] Do not pour any amount down the drain.[6][9] Neutralization with a dilute solution of calcium hypochlorite may be a viable option, but this should only be performed by trained personnel following a validated institutional protocol.[7]

Emergency Response and First Aid

In the event of any exposure, time is critical. Seek immediate medical attention in all cases. [5][8]

Exposure RouteImmediate First Aid Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[5][8][15]
Eye Contact Immediately flush eyes with water for at least 15-30 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do.[5][8][15]
Inhalation Move the person to fresh air immediately. If breathing has stopped, begin rescue breathing (using universal precautions).[5][8][15]
Ingestion DO NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink 1-2 glasses of water.[15][18]

This guide provides a framework for the safe handling of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride. Adherence to these protocols is not just a requirement but a shared responsibility that underpins the integrity and safety of our scientific work.

References

  • UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). HYDRAZINES. CDC Stacks. Retrieved from [Link]

  • New Jersey Department of Health. (2009, November). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, February 9). SAFETY DATA SHEET - 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). [2-(2-METHOXY-PHENYL)-ETHYL]-HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

  • American Chemical Society Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

  • Cole-Parmer. (2003, June 10). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, January 3). Hydrazine hydrochloride. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.